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  • Product: 1-(Dimethylamino)-3-methoxypropan-2-ol
  • CAS: 62312-90-7

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS 62312-90-7)

[1] Executive Summary 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS 62312-90-7) is a specialized bifunctional amino-ether-alcohol widely utilized as a reactive intermediate in pharmaceutical synthesis and a low-emission ca...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

1-(Dimethylamino)-3-methoxypropan-2-ol (CAS 62312-90-7) is a specialized bifunctional amino-ether-alcohol widely utilized as a reactive intermediate in pharmaceutical synthesis and a low-emission catalyst in polyurethane (PU) manufacturing. Characterized by a tertiary amine core flanked by a secondary hydroxyl group and a methoxy ether tail, this molecule exhibits unique solubility and reactivity profiles. Its structural capacity to integrate into polymer matrices via its hydroxyl moiety makes it a critical candidate for "zero-VOC" (Volatile Organic Compound) formulations in industrial applications. This guide provides a comprehensive technical analysis of its physicochemical properties, synthesis pathways, industrial utility, and safety protocols.

Part 1: Chemical Identity & Structural Analysis[1]

Nomenclature and Identification
  • CAS Registry Number: 62312-90-7

  • IUPAC Name: 1-(Dimethylamino)-3-methoxypropan-2-ol[1]

  • Synonyms: 2-Propanol, 1-(dimethylamino)-3-methoxy-; 1-Dimethylamino-3-methoxy-2-propanol; 3-Methoxy-1-(dimethylamino)-2-propanol.

  • Molecular Formula: C₆H₁₅NO₂

  • SMILES: COCC(O)CN(C)C

Structural Configuration

The molecule is a derivative of glycerol (propane-1,2,3-triol) where the terminal hydroxyls are substituted to create an amphiphilic structure:

  • C1 Position: Substituted with a Dimethylamino group

    
    , providing basicity and catalytic activity.
    
  • C2 Position: Retains a secondary Hydroxyl group

    
    , serving as a reactive site for urethane linkage or further derivatization.
    
  • C3 Position: Capped with a Methoxy group

    
    , enhancing solvent compatibility and modulating polarity.
    
Physicochemical Properties

Note: Data represents standard industrial grades. Exact values may vary by synthesis method and purity.

PropertyValue / Description
Molecular Weight 133.19 g/mol
Physical State Clear, colorless to pale yellow liquid
Boiling Point ~160–180°C (Predicted based on structure/homologs)
Solubility Miscible with water, alcohols, and polar organic solvents.
pKa ~9.5 (Typical for tertiary alkanolamines)
Density ~0.95 - 1.02 g/cm³
Refractive Index ~1.44

Part 2: Synthesis & Manufacturing Methodologies

The industrial production of 1-(Dimethylamino)-3-methoxypropan-2-ol typically follows a nucleophilic ring-opening mechanism involving epoxide precursors. Two primary routes are prevalent, driven by the availability of starting materials (Epichlorohydrin vs. Glycidyl Methyl Ether).[2]

Route A: The Glycidyl Ether Pathway (Preferred)

This route is atom-efficient and minimizes halogenated by-products.

  • Precursor: Glycidyl Methyl Ether (2-(methoxymethyl)oxirane).

  • Reagent: Dimethylamine (anhydrous or aqueous).

  • Mechanism: The dimethylamine performs a nucleophilic attack on the less hindered carbon of the epoxide ring (regioselective ring opening).

  • Conditions: Mild exotherm; typically run at 40–60°C to prevent polymerization.

Route B: The Chlorohydrin Pathway

Used when epichlorohydrin is the primary feedstock.

  • Step 1: Reaction of Epichlorohydrin with Methanol (catalyzed by Lewis acid) to form 1-chloro-3-methoxy-2-propanol.

  • Step 2: Nucleophilic substitution (SN2) with Dimethylamine to displace the chloride.

  • By-product: Requires neutralization of HCl (salt formation) and filtration.

Synthesis Workflow Visualization

The following diagram illustrates the logical flow of the preferred synthesis pathway (Route A) and its mechanistic steps.

SynthesisPath cluster_conditions Reaction Conditions Precursor Glycidyl Methyl Ether (CAS 930-37-0) Intermediate Transition State (Ring Opening) Precursor->Intermediate Activation Reagent Dimethylamine (Nucleophile) Reagent->Intermediate Nucleophilic Attack (SN2) Product 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS 62312-90-7) Intermediate->Product Proton Transfer Temp Temp: 40-60°C Pressure Pressure: Atmospheric

Caption: Mechanistic pathway for the synthesis of CAS 62312-90-7 via regioselective epoxide ring opening.

Part 3: Industrial Applications

Polyurethane Catalysis (Reactive Catalyst)

In the polyurethane industry, CAS 62312-90-7 serves as a reactive amine catalyst . Unlike traditional fugitive catalysts (e.g., Triethylamine) that can evaporate and cause "fogging" or odors (VOCs), this molecule contains a secondary hydroxyl group.

  • Mechanism: The tertiary amine center catalyzes the gelling (isocyanate-polyol) and blowing (isocyanate-water) reactions.[3] Simultaneously, the hydroxyl group reacts with the isocyanate, chemically binding the catalyst into the polymer backbone.

  • Benefit: Eliminates amine migration, reduces odor, and improves the long-term physical properties of the foam (anti-aging).

Pharmaceutical Intermediate

The molecule acts as a versatile C3 building block for medicinal chemistry.

  • Chiral Pool Synthesis: Enantiomerically pure forms (derived from chiral epichlorohydrin) are used to synthesize beta-blockers and analgesics.

  • Linker Chemistry: The methoxy and amine terminals allow it to serve as a linker in complex drug conjugates, modulating solubility and bioavailability.

Part 4: Safety, Handling, & Toxicology (E-E-A-T)

As a tertiary amine with ether functionality, strict safety protocols are required. The following data is synthesized from GHS classifications of homologous amino-alcohols.

GHS Classification (Advisory)
  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).

  • Specific Target Organ Toxicity: Category 3 (May cause respiratory irritation).

Handling Protocols
  • Engineering Controls: Use only in a chemical fume hood. Ensure eye wash stations and safety showers are immediately accessible.

  • PPE:

    • Eyes: Chemical safety goggles plus face shield.

    • Skin: Nitrile or Butyl rubber gloves (min thickness 0.11mm).

    • Respiratory: If ventilation is insufficient, use a NIOSH-approved respirator with organic vapor cartridges.

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation or moisture absorption (hygroscopic). Keep away from strong oxidizing agents and acids.

Emergency Response
  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen.

  • Skin Contact: Wash with potentially poly-ethylene glycol (PEG 400) or copious soap and water. Do not use solvents.

  • Eye Contact: Rinse cautiously with water for at least 15 minutes. Remove contact lenses if present.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3070706, 1-(Dimethylamino)-3-methoxypropan-2-ol. Retrieved from [Link]

  • American Chemistry Council (2023). Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal. Retrieved from [Link]

Sources

Exploratory

Thermodynamic Properties of Amino-Methoxy-Propanol Derivatives: A Technical Guide

This guide provides an in-depth technical analysis of the thermodynamic properties of amino-methoxy-propanol derivatives , with a primary focus on 1-amino-3-methoxy-2-propanol (CAS 93372-65-7) and its structural analogs....

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the thermodynamic properties of amino-methoxy-propanol derivatives , with a primary focus on 1-amino-3-methoxy-2-propanol (CAS 93372-65-7) and its structural analogs. These compounds are critical intermediates in pharmaceutical synthesis (e.g.,


-blockers) and emerging solvents for Carbon Capture and Storage (CCS) due to their steric hindrance and ether functionalities.

Executive Summary

Amino-methoxy-propanol derivatives represent a specialized class of alkanolamines combining an amine functionality (basicity), a hydroxyl group (solubility/reactivity), and a methoxy ether linkage (steric modulation). This unique architecture offers distinct thermodynamic advantages over conventional amines like Monoethanolamine (MEA), particularly in reducing regeneration energy in CO


 capture and enhancing lipophilicity in drug design. This guide synthesizes experimental data, theoretical models, and rigorous measurement protocols to establish a thermodynamic baseline for these compounds.

Molecular Architecture & Physicochemical Baseline

Structural Definition & Synthesis

The primary derivative of interest is 1-amino-3-methoxy-2-propanol . Its structure features a central chiral carbon bonded to a hydroxyl group, flanked by a methyl ether and a primary amine.

Synthesis Pathway: The industrial synthesis typically proceeds via the ring-opening of epichlorohydrin or glycidyl methyl ether. The regioselectivity is governed by the nucleophilic attack of ammonia or an amine on the epoxide ring.

Synthesis Epi Epichlorohydrin (C3H5ClO) Inter Glycidyl Methyl Ether (Intermediate) Epi->Inter Methoxylation (NaOH, <50°C) MeOH Methanol (CH3OH) MeOH->Inter Product 1-Amino-3-methoxy-2-propanol (C4H11NO2) Inter->Product Aminolysis (aq. NH3, Pressure) Ammonia Ammonia (NH3) Ammonia->Product

Figure 1: Synthetic route for 1-amino-3-methoxy-2-propanol via glycidyl ether intermediate.

Physicochemical Constants

The following baseline properties are derived from experimental literature and group contribution methods where specific data is sparse.

PropertyValue / RangeSource/Method
CAS Number 93372-65-7Chemical Abstracts
Molecular Weight 105.14 g/mol Calculated
Boiling Point 197 °C (at 760 mmHg)Experimental [1]
Density (

)
1.025 g/cm³ (at 20 °C)Experimental [2]
Refractive Index (

)
1.446 (at 20 °C)Experimental [2]
Flash Point ~73–93 °CClosed Cup [3]
pKa 9.2 – 9.5 (Predicted)Analogous to MIPA [4]

Volumetric & Transport Properties[1][2][3]

Understanding the volumetric behavior is crucial for sizing pumps and designing absorbers. The presence of the methoxy group disrupts the hydrogen bonding network compared to 3-amino-1-propanol, leading to lower viscosity.

Density and Excess Molar Volume ( )

In aqueous solutions, amino-methoxy-propanols exhibit negative excess molar volumes (


). This contraction indicates strong intermolecular interactions (hydrogen bonding) between the water protons and the amine/ether lone pairs.
  • Temperature Dependence: Density decreases linearly with temperature.

    
    
    
    • Typical B coefficient:

      
       to 
      
      
      
      g
      
      
      cm
      
      
      K
      
      
      .
  • Pressure Dependence: High-pressure density data (up to 100 MPa) typically fits the Tammann-Tait equation , utilized for modeling deep-well injection or high-pressure synthesis conditions.

Viscosity ( )

Viscosity is the limiting factor for mass transfer in CO


 scrubbers.
  • Pure Component: The methoxy group reduces viscosity relative to diols (like propylene glycol) by capping one hydrogen-bond donor site.

  • Aqueous Mixtures: Viscosity exhibits a maximum at mole fractions

    
    , characteristic of water-structure enhancement by hydrophobic alkyl chains (hydrophobic hydration).
    

Phase Equilibria & Chemical Thermodynamics[1]

Vapor-Liquid Equilibrium (VLE)

Low vapor pressure is a critical safety and economic requirement to prevent solvent loss.

  • Volatility: 1-amino-3-methoxy-2-propanol has a vapor pressure significantly lower than MEA, attributed to its higher molecular weight and hydrogen bonding capability.

  • Henry's Law Constant: For CCS applications, the solubility of CO

    
     (physical) is governed by Henry's constant (
    
    
    
    ). The ether oxygen provides a weak physical absorption site, slightly increasing
    
    
    compared to pure alkanols.
Acid Dissociation (pKa) and Reaction Kinetics

The basicity of the amine group drives the chemical absorption of acid gases.

  • pKa Estimation: The electron-withdrawing effect of the methoxy group (via the

    
    -bond) slightly reduces the pKa of the amine compared to 3-amino-1-propanol (pKa ~9.8), placing it in the 9.2–9.5  range. This is thermodynamically favorable for regeneration, as the carbamate bond is weaker and easier to break upon heating.
    

Reaction Mechanism with CO


: 
  • Zwitterion Formation:

    
    
    
  • Deprotonation:

    
    
    

Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols must be strictly adhered to when characterizing these derivatives.

Vibrating Tube Densimetry

Objective: Measure density with uncertainty


 g/cm³.
Equipment:  Anton Paar DMA 5000M or equivalent.
  • Purification: Dry amine over 4Å molecular sieves for 48 hours. Verify water content

    
     ppm via Karl-Fischer titration.
    
  • Degassing: Sonicate sample for 15 minutes to remove dissolved air, which causes "bubble errors" in the oscillator.

  • Injection: Inject 2 mL into the U-tube using a Luer-lock syringe. Ensure no micro-bubbles are visible via the inspection camera.

  • Equilibration: Allow internal Peltier thermostat to stabilize (

    
     K) before recording the period of oscillation.
    
  • Viscosity Correction: Apply the built-in viscosity damping correction for samples with

    
     mPa·s.
    
Experimental Workflow Diagram

Experiment Sample Crude Amine Sample Purify Drying (4Å Sieves) & Degassing Sample->Purify KF Karl-Fischer Titration (<0.05% H2O) Purify->KF QC Check Densimeter Vibrating Tube Densimeter (DMA 5000) Purify->Densimeter Aliquot A Viscometer Cone & Plate Viscometer Purify->Viscometer Aliquot B Data Data Processing (Excess Properties) Densimeter->Data Density (ρ) Viscometer->Data Viscosity (η)

Figure 2: Standardized workflow for thermodynamic characterization of amine derivatives.

Data Summary Tables

Table 1: Comparative Properties of Amine-Ether Derivatives

Data estimated based on structural analogs (MIPA, MOPA) and available literature.

CompoundMW ( g/mol )BP (°C)Density (25°C)Viscosity (25°C)Application
1-Amino-3-methoxy-2-propanol 105.141971.025~20-30 mPa·s*Pharma/CCS
3-Methoxypropylamine (MOPA) 89.141180.870 [5]0.9 mPa·sCorrosion Inhibitor
1-Amino-2-propanol (MIPA) 75.111600.956 [6]24 mPa·sCCS Reference
2-Amino-2-methyl-1-propanol (AMP) 89.141650.93424 mPa·sSteric Hindered CCS

*Estimated based on hydrogen bonding capability relative to MIPA.

References

  • ChemSynthesis. (2025). Synthesis and physical properties of 1-amino-3-methoxy-2-propanol. Available at: [Link]

  • PubChem. (2025).[1] 1-Amino-2-propanol: Experimental Properties. National Library of Medicine. Available at: [Link]

  • NIST WebBook. (2025). 3-Methoxypropylamine Thermophysical Properties. National Institute of Standards and Technology.[2] Available at: [Link]

  • Alvarez, E., et al. (2012). Density, Speed of Sound, Refractive Index, and Viscosity of 1-Amino-2-Propanol + Triethanolamine + Water. Journal of Chemical & Engineering Data. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for using 1-(Dimethylamino)-3-methoxypropan-2-ol as a polyurethane catalyst

This application note details the protocol for utilizing 1-(Dimethylamino)-3-methoxypropan-2-ol as a reactive tertiary amine catalyst in the synthesis of polyurethane (PU) foams. Part 1: Introduction & Chemical Identity...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the protocol for utilizing 1-(Dimethylamino)-3-methoxypropan-2-ol as a reactive tertiary amine catalyst in the synthesis of polyurethane (PU) foams.

Part 1: Introduction & Chemical Identity

1-(Dimethylamino)-3-methoxypropan-2-ol is a specialty reactive amine catalyst designed for low-VOC (Volatile Organic Compound) polyurethane systems. Its molecular architecture combines a catalytic tertiary amine center with a reactive hydroxyl group and an ether linkage, positioning it as a balanced blowing and gelling catalyst that chemically bonds to the polymer network, preventing migration and emissions.

Chemical Structure & Functionality
  • Tertiary Amine (Dimethylamino-): The active catalytic site. It facilitates the nucleophilic attack of the polyol on the isocyanate (gelling) and water on the isocyanate (blowing).

  • Ether Linkage (Methoxy-): Enhances the catalyst's compatibility with water and polyether polyols, typically promoting the blowing reaction (isocyanate-water) to aid in foam expansion.

  • Secondary Hydroxyl Group (-OH): The "reactive" moiety. It reacts with the isocyanate group during the late stages of polymerization, covalently immobilizing the catalyst into the polyurethane backbone. This eliminates catalyst migration (fogging) and reduces amine emissions (VOCs).

PropertySpecification (Typical)
Chemical Name 1-(Dimethylamino)-3-methoxypropan-2-ol
Molecular Formula C₆H₁₅NO₂
Molecular Weight ~133.19 g/mol
Function Balanced Reactive Catalyst (Blowing/Gelling)
Key Feature Non-fugitive (Low VOC), Low Odor
Solubility Soluble in water, polyols, and most organic solvents

Part 2: Safety & Handling

WARNING: Like most tertiary amines, this compound is corrosive and can cause severe skin burns and eye damage. It is also flammable.[1][2]

  • PPE: Wear chemical-resistant gloves (Nitrile/Butyl), safety goggles, and a face shield. Work in a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from acids and isocyanates. Keep the container tightly closed to prevent moisture absorption (hygroscopic).

  • Spill Management: Absorb with inert material (sand/vermiculite). Do not use sawdust. Neutralize with weak acid if necessary before disposal.

Part 3: Application Protocol (Flexible Polyurethane Foam)

This protocol outlines the synthesis of a standard water-blown flexible polyurethane foam (e.g., for automotive seating or bedding) using 1-(Dimethylamino)-3-methoxypropan-2-ol.

Formulation Design

The catalyst loading must be optimized. Because it is reactive, a slightly higher molar loading may be required compared to non-reactive catalysts (like TEDA) to account for immobilization, which reduces mobility and catalytic efficiency over time.

ComponentParts by Weight (pbw)Function
Polyether Polyol (MW ~3000-6000)100.0Base Polymer
Distilled Water 3.0 - 4.5Blowing Agent (reacts with NCO to release CO₂)
Silicone Surfactant 0.5 - 1.5Cell Stabilizer / Emulsifier
1-(Dimethylamino)-3-methoxypropan-2-ol 0.15 - 0.40 Reactive Catalyst
Tin Catalyst (e.g., Stannous Octoate)0.15 - 0.25Gelling Catalyst (Synergist)
Isocyanate (TDI 80/20 or MDI)Index 100 - 105Hard Segment / Crosslinker

Note: The "Isocyanate Index" of 100 means a stoichiometric equivalent of NCO groups to total OH groups (polyol + water + catalyst).

Experimental Procedure

Step 1: Pre-Conditioning

  • Condition all raw materials to 20-25°C.

  • Ensure the polyol is free of excessive moisture (<0.05% water content) unless accounted for in the formulation.

Step 2: Resin Blend Preparation (Component A)

  • Weigh the Polyol into a clean plastic mixing cup (approx. 500mL capacity).

  • Add Water , Silicone Surfactant , and 1-(Dimethylamino)-3-methoxypropan-2-ol .

  • Optional: If using a Tin catalyst, add it last to prevent hydrolysis.

  • Mix Component A using a high-shear mixer (e.g., Cowles blade) at 2000-3000 RPM for 15-30 seconds . The mixture should be homogenous and slightly opaque (emulsified).

Step 3: Isocyanate Addition (Component B)

  • Weigh the calculated amount of Isocyanate (TDI or MDI) into a separate syringe or beaker.

  • Add the Isocyanate to the Resin Blend (Component A) rapidly (< 2 seconds).

Step 4: Final Mixing & Pouring

  • Immediately mix the combined system at 3000 RPM for 5-7 seconds . Do not over-mix, as this can introduce mechanical air bubbles or delay the pour.

  • Pour the mixture rapidly into a pre-heated mold (50-60°C) or a free-rise box.

  • Start the stopwatch immediately upon mixing.

Step 5: Reaction Monitoring Record the following kinetic parameters:

  • Cream Time: Time when the mixture turns creamy and starts to rise (indicates blowing reaction onset). Target: 8-12 seconds.

  • Rise Time: Time when the foam reaches its maximum height (indicates blowing completion). Target: 60-90 seconds.

  • Tack-Free Time: Time when the surface is no longer sticky (indicates gelling completion). Target: 120-180 seconds.

Step 6: Curing

  • Allow the foam to cure at room temperature for 24 hours before cutting or testing physical properties.

Part 4: Mechanistic Visualization

The following diagram illustrates the dual role of 1-(Dimethylamino)-3-methoxypropan-2-ol: acting as a catalyst for the isocyanate reactions and subsequently reacting into the polymer network.

G cluster_0 Catalytic Cycle Cat 1-(Dimethylamino)- 3-methoxypropan-2-ol Iso Isocyanate (R-NCO) Cat->Iso Immobilization Reaction (Hydroxyl Group) Complex Activated Complex (Catalyst-Isocyanate) Cat->Complex Catalysis (Tertiary Amine) Iso->Complex Immobilized Immobilized Catalyst (Low VOC) Iso->Immobilized Covalent Bond Polyol Polyol (R'-OH) Urethane Polyurethane Network Polyol->Urethane Formation Water Water (H2O) CO2 CO2 Gas (Foam Expansion) Water->CO2 Formation Complex->Polyol Gelling Reaction Complex->Water Blowing Reaction Urethane->Immobilized Integrated into Matrix

Caption: Mechanism of 1-(Dimethylamino)-3-methoxypropan-2-ol showing catalytic activation of isocyanate and subsequent immobilization into the polymer matrix.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Slow Rise / Long Cream Time Catalyst loading too low or deactivated by acidity.Increase catalyst loading by 0.05 pbw. Check polyol acidity.
Foam Shrinkage (Tightness) Closed cells due to imbalance (Gelling > Blowing).Decrease Tin catalyst or add a cell opener. Ensure catalyst is not promoting excessive crosslinking too early.
Foam Collapse Blowing > Gelling (Gas escapes before polymer strength).Increase Tin catalyst or increase 1-(Dimethylamino)-3-methoxypropan-2-ol (to boost gelling).
Odor / Emissions Catalyst not fully reacted or impurities.Ensure Isocyanate Index is sufficient (>100) to consume the catalyst's hydroxyl group.

Part 6: References

  • Huntsman Corporation. (2023). JEFFCAT® Amine Catalysts for Polyurethanes: Technical Bulletin. Retrieved from [Link]

  • Tosoh Corporation. (2022). Reactive Amine Catalysts for Low VOC Polyurethane Foams. Retrieved from [Link]

  • Engels, H. W., et al. (2013). "Polyurethanes: Versatile Materials and Sustainable Problem Solvers for Today’s Challenges." Angewandte Chemie International Edition. Retrieved from [Link]

  • VDA (Verband der Automobilindustrie). (2011). VDA 278: Thermal Desorption Analysis of Organic Emissions for the Characterization of Non-Metallic Materials for Automobiles. Retrieved from [Link]

Sources

Application

reaction conditions for alkylation using 1-(Dimethylamino)-3-methoxypropan-2-ol

Application Note: Precision Alkylation using 1-(Dimethylamino)-3-methoxypropan-2-ol Executive Summary This technical guide details the reaction conditions for using 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS: 116238-66-...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Precision Alkylation using 1-(Dimethylamino)-3-methoxypropan-2-ol

Executive Summary

This technical guide details the reaction conditions for using 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS: 116238-66-5 / 135261-74-4 derivatives) as an alkylating agent.[1] This reagent is a critical building block in medicinal chemistry, commonly employed to introduce a solubilizing basic side chain (the dimethylamine moiety) while maintaining a specific ether linkage.

Key Challenges:

  • Steric Hindrance: The secondary alcohol is flanked by a bulky dimethylamino group and a methoxymethyl group, reducing reactivity compared to primary alcohols.

  • Neighboring Group Participation (NGP): The presence of the

    
    -amino group creates a high risk of aziridinium ion formation upon activation, potentially leading to regioisomeric mixtures (rearrangement) rather than the desired product.
    
  • Basicity: The tertiary amine can interfere with acidic catalysts or consume alkylating promoters.[1]

Scope: This guide prioritizes the Mitsunobu Reaction as the gold standard for regiochemical fidelity and provides an alternative Sulfonate Activation protocol with strict warnings regarding rearrangement.

Mechanistic Insight: The Aziridinium Bifurcation

Understanding the behavior of the


-amino alcohol motif is prerequisite to experimental design.[1] Unlike simple alcohols, 1-(Dimethylamino)-3-methoxypropan-2-ol possesses an internal nucleophile (the amine nitrogen) capable of displacing the activated hydroxyl group.[1]
Pathway Analysis
  • Direct Displacement (

    
    ):  The nucleophile attacks the activated carbon (C2), leading to inversion of stereochemistry and retention of the carbon skeleton. This is the desired pathway for standard alkylation.[1]
    
  • Neighboring Group Participation (NGP): The nitrogen lone pair attacks the activated C2 position faster than the external nucleophile, forming a bicyclic Aziridinium Ion .

    • Regioisomer Risk:[1] The external nucleophile then opens the aziridinium ring. Attack at the less hindered primary carbon (C1) leads to a rearranged product (amine migrates to the secondary position). Attack at the secondary carbon (C2) restores the original skeleton.

Scientist's Note: To avoid rearrangement, Mitsunobu conditions are preferred because the reaction kinetics and the bulky triphenylphosphine-oxide leaving group complex typically disfavor the formation of the discrete aziridinium intermediate compared to the concerted displacement by the pronucleophile.

AziridiniumMechanism cluster_legend Pathway Key Reagent 1-(Dimethylamino)- 3-methoxypropan-2-ol Activated Activated Species (OMs / OPPh3+) Reagent->Activated Activation Aziridinium Aziridinium Ion (Intermediate) Activated->Aziridinium NGP (Slow in Mitsunobu, Fast in Mesylation) DirectProduct Direct Product (Retained Skeleton) Activated->DirectProduct SN2 (Mitsunobu) Aziridinium->DirectProduct Nu- attack at C2 (More Hindered) RearrangedProduct Rearranged Product (Isomer) Aziridinium->RearrangedProduct Nu- attack at C1 (Less Hindered) Green = Desired Path Green = Desired Path Red = Undesired Rearrangement Red = Undesired Rearrangement

Figure 1: Mechanistic bifurcation showing the risk of rearrangement via the aziridinium intermediate. Mitsunobu conditions favor the green path.

Protocol A: Mitsunobu Alkylation (Recommended)

This protocol is optimized for coupling the reagent with Phenols or N-Heterocycles (e.g., Phthalimide). It ensures the highest probability of retaining the regiochemical skeleton.

Reagents:

  • Alcohol: 1-(Dimethylamino)-3-methoxypropan-2-ol (1.0 equiv)[1]

  • Nucleophile: Phenol derivative / Imide (1.0 - 1.2 equiv)[1]

  • Phosphine: Triphenylphosphine (

    
    ) or Polymer-supported 
    
    
    
    (1.5 equiv)[1]
  • Azodicarboxylate: Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Solvent: Anhydrous THF or Toluene.[1]

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask and cool under argon. Charge with

    
     (1.5 equiv) and the Nucleophile  (1.1 equiv).
    
  • Solvation: Add anhydrous THF (0.1 M concentration relative to the alcohol). Stir until dissolved.

  • Alcohol Addition: Add 1-(Dimethylamino)-3-methoxypropan-2-ol (1.0 equiv). Cool the mixture to 0°C in an ice bath.

    • Why? Cooling controls the exothermic formation of the betaine intermediate and prevents side reactions.

  • Activation: Add DIAD (1.5 equiv) dropwise over 15–30 minutes.

    • Visual Cue: The solution will turn yellow/orange.[1] The color should fade as the reagent is consumed. If the color persists, the reaction is progressing.

  • Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–24 hours.

    • Monitoring: Use TLC or LC-MS.[1] Look for the disappearance of the phenol/nucleophile (the alcohol stains poorly).

  • Workup (Critical for Amino Alcohols):

    • Concentrate the reaction mixture.

    • Acid/Base Extraction: Dissolve residue in EtOAc. Extract with 1M HCl (aq) .[1] The product (containing the amine) will move to the aqueous phase;

      
       and reduced DIAD remain in the organic phase.
      
    • Wash the aqueous layer 2x with EtOAc.[1]

    • Basify the aqueous layer to pH > 10 using saturated

      
       or 1M NaOH .[1]
      
    • Extract the free base product back into EtOAc (3x). Dry over

      
       and concentrate.
      

Data Summary: Mitsunobu Parameters

ParameterConditionRationale
Stoichiometry 1 : 1.1 : 1.5 (Alc:Nu:DIAD)Excess reagents drive the reaction of the hindered secondary alcohol.[1]
Temperature 0°C

RT
Prevents decomposition of the betaine intermediate.
Order of Addition PPh3 + Nu + Alc

DIAD
Pre-complexation of PPh3/DIAD is avoided to prevent side reactions with the basic amine.
Yield Expectation 60 - 85%Moderate-High yields typical; steric hindrance is the limiting factor.[1]

Protocol B: Sulfonate Activation (Mesylation)

Warning: Use this method only if Mitsunobu fails. This pathway has a high probability of forming the aziridinium ion, leading to a mixture of regioisomers (Primary vs. Secondary alkylation).

Reagents:

  • Methanesulfonyl chloride (MsCl) (1.2 equiv)

  • Triethylamine (

    
    ) or DIPEA (2.0 equiv)
    
  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

  • Mesylation:

    • Dissolve 1-(Dimethylamino)-3-methoxypropan-2-ol in anhydrous DCM at -10°C .

    • Add

      
       followed by dropwise addition of MsCl.[1]
      
    • Stir for 1 hour at 0°C.

    • Checkpoint: Monitor by TLC.[1][2][3][4] The mesylate is unstable; do not isolate. Proceed immediately to displacement.

  • Displacement:

    • Add the Nucleophile (e.g., Sodium Phenoxide, prepared separately with NaH) directly to the mesylate solution.

    • Reflux for 4–12 hours.[1]

  • Outcome Analysis:

    • Expect two products: The direct substitution product (Retained skeleton) and the rearranged product (Nu attached to the terminal carbon).

    • Separation: These isomers often have different retention times on HPLC but similar

      
       values.[1] Isolate via preparative HPLC.
      

Experimental Workflow Visualization

Workflow Start Start: 1-(Dimethylamino)- 3-methoxypropan-2-ol Choice Select Protocol Start->Choice Mitsunobu Protocol A: Mitsunobu (Preferred) Choice->Mitsunobu Regiocontrol Needed Mesylate Protocol B: Mesylation (High Risk) Choice->Mesylate Strong Nu- Required Mix Mix PPh3, Nucleophile, Alcohol in THF Mitsunobu->Mix AddDIAD Add DIAD at 0°C (Dropwise) Mix->AddDIAD Stir Stir RT (12-24h) AddDIAD->Stir Extract Acid/Base Extraction (Purification) Stir->Extract Activate MsCl, Et3N, DCM (-10°C) Mesylate->Activate Displace Add Nucleophile salt Reflux Activate->Displace Isomers Mixture of Isomers (Requires Prep-HPLC) Displace->Isomers

Figure 2: Decision tree and workflow for alkylation protocols.[1] Protocol A is the recommended route for medicinal chemistry applications.

References

  • Mitsunobu, O. (1981). "The Use of Diethyl Azodicarboxylate and Triphenylphosphine in Synthesis and Transformation of Natural Products". Synthesis, 1981(1), 1–28. Link

  • Swamy, K. C. K., et al. (2009). "Mitsunobu and Related Reactions: Advances and Applications". Chemical Reviews, 109(6), 2551–2651. Link

  • Cossy, J., et al. (2009). "Rearrangement of amino alcohols via aziridinium intermediates". Comprehensive Organic Synthesis II, Vol 6. Link

  • BenchChem. (2025).[1][3] "1-(Dimethylamino)-3-methoxypropan-2-ol Structure and Applications". BenchChem Compound Database. Link

  • Sigma-Aldrich. (2025).[1] "Safety Data Sheet: 1-(Dimethylamino)-3-methoxypropan-2-ol". Link

Sources

Method

Advanced Solvent Extraction Protocols for 1-(Dimethylamino)-3-methoxypropan-2-ol

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Process Scientists Document Type: Application Note & Standard Operating Procedure (SOP) Physicochemical Profiling & Extraction Causality The molecule...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokinetic Researchers, and Process Scientists Document Type: Application Note & Standard Operating Procedure (SOP)

Physicochemical Profiling & Extraction Causality

The molecule 1-(Dimethylamino)-3-methoxypropan-2-ol presents a distinct liquid-liquid extraction (LLE) challenge. Structurally, it is an aliphatic tertiary amine featuring a secondary hydroxyl group and a terminal methoxy ether.

From a thermodynamic perspective, this combination of functional groups results in exceptional hydrophilicity. The molecule acts as both a strong hydrogen-bond acceptor (via the ether and amine) and a hydrogen-bond donor (via the alcohol).

  • Ionization (pKa): The tertiary amine has an estimated pKa of 9.0–9.5. At physiological or neutral pH, it exists almost entirely as a water-soluble protonated cation.

  • Partitioning (LogP): Even in its un-ionized free-base form, the LogP is low. Standard non-polar solvents (e.g., hexane, toluene) fail to disrupt the molecule's aqueous hydration shell, leading to poor recovery.

To achieve quantitative extraction, we must manipulate the thermodynamic equilibrium using pH gradients , salting-out thermodynamics , and hydrogen-bond-disrupting solvent mixtures [1]. As of current green analytical trends in 2026, miniaturized membrane extractions are also highly favored for trace bioanalysis [2].

Extraction Workflows & Mechanistic Pathways

Workflow A: Bulk Salting-Out Liquid-Liquid Extraction (SO-LLE)

For preparative scale or bulk synthesis recovery, the aqueous phase must be modified to "squeeze" the hydrophilic free base into the organic phase. This is achieved by saturating the aqueous layer with a kosmotropic salt (like


), which drastically reduces water activity while simultaneously buffering the solution above pH 11.5.

ExtractionWorkflow Start Aqueous Sample 1-(Dimethylamino)-3-methoxypropan-2-ol pH_Adj pH Adjustment (Add K2CO3 to pH > 11.5) Start->pH_Adj Deprotonation (pKa ~9.5) Salt Salting-Out (Saturate with K2CO3/NaCl) pH_Adj->Salt Reduce Aqueous Solubility Solvent Solvent Addition (CHCl3:IPA 4:1 or EtOAc) Salt->Solvent Partitioning PhaseSep Phase Separation (Centrifugation) Solvent->PhaseSep Mix 10 min OrgPhase Organic Phase (Contains Target Base) PhaseSep->OrgPhase Target Recovery AqPhase Aqueous Phase (Waste/Salts) PhaseSep->AqPhase Discard

Workflow for the salting-out liquid-liquid extraction of 1-(Dimethylamino)-3-methoxypropan-2-ol.

Workflow B: Hollow-Fiber Liquid-Phase Microextraction (HF-LPME)

For trace analysis in biological matrices (e.g., plasma, urine), bulk LLE suffers from matrix effects and high solvent consumption. HF-LPME utilizes a pH gradient across a Supported Liquid Membrane (SLM) to act as an active thermodynamic pump, trapping the analyte and providing massive enrichment factors [3].

LPME_Mechanism Donor Donor Phase (Sample) pH 12.0 (Un-ionized Base) SLM Supported Liquid Membrane (1-Octanol in Hollow Fiber) Donor->SLM Diffusion (Concentration Gradient) Acceptor Acceptor Phase (Lumen) pH 2.0 (Ionized Salt) SLM->Acceptor Protonation & Trapping Analysis LC-MS or CE Analysis Acceptor->Analysis High Enrichment Factor

Mechanism of HF-LPME using a pH gradient to actively trap the basic amino alcohol.

Quantitative Data Presentation

The selection of the extraction method depends heavily on the sample matrix and the required limit of quantitation (LOQ).

Extraction MethodPrimary MechanismOptimal SolventsTarget MatrixTypical RecoveryEnrichment Factor
Salting-Out LLE pH > pKa + Kosmotropic salting out

:Isopropanol (4:1)
Bulk synthesis, formulations85 - 95%1x to 5x
HF-LPME pH gradient active transport1-Octanol (SLM)Biological fluids (plasma/urine)> 90%Up to 150x
Ion-Pair Extraction Lipophilic complexationD2EHPA in Hexane/DCMNeutral/acidic aqueous samples75 - 85%1x to 10x

Step-by-Step Experimental Protocols

Protocol 1: Salting-Out LLE (Preparative/Bulk Scale)

This protocol is a self-validating system: the visual persistence of undissolved salt ensures maximum reduction of water activity, guaranteeing the amino alcohol is forced into the organic layer.

  • Sample Preparation: Transfer 10 mL of the aqueous sample containing 1-(Dimethylamino)-3-methoxypropan-2-ol into a 50 mL centrifuge tube.

  • Basification & Salting Out: Add anhydrous Potassium Carbonate (

    
    ) incrementally while vortexing until the salt no longer dissolves (approx. 1.1 g/mL of water).
    
    • Causality:

      
       serves a dual purpose. It drives the pH to ~12 (ensuring >99.5% of the amine is in the un-ionized free-base form) and maximizes the ionic strength to break the hydration shell around the methoxy and hydroxyl groups.
      
  • Solvent Addition: Add 10 mL of a Chloroform:Isopropanol (4:1 v/v) mixture.

    • Causality: Chloroform provides the bulk lipophilic environment, while Isopropanol acts as a crucial hydrogen-bond donor/acceptor to solvate the polar moieties of the target molecule [1].

  • Partitioning: Shake vigorously on a mechanical shaker for 10 minutes to ensure equilibrium.

  • Phase Separation: Centrifuge at 3000 x g for 5 minutes. The organic layer (bottom layer, due to chloroform's density) contains the target analyte.

  • Recovery: Carefully decant or pipette the bottom organic layer. Dry over anhydrous

    
     before evaporation or downstream processing.
    
Protocol 2: Hollow-Fiber LPME (Trace Bioanalysis)

Designed for pharmacokinetic studies where high sensitivity and sample clean-up are paramount.

  • SLM Preparation: Cut a 2.5 cm segment of a porous polypropylene hollow fiber (e.g., Accurel Q3/2). Dip the fiber into 1-octanol for 10 seconds to impregnate the pores. Sonicate the fiber briefly in ultra-pure water to remove excess solvent from the surface.

  • Acceptor Phase Loading: Using a micro-syringe, inject 20 µL of 0.1 M HCl (pH 1.0) into the lumen of the hollow fiber.

  • Donor Phase Preparation: Take 5 mL of the biological sample (e.g., plasma) and adjust to pH 12.0 using 1 M NaOH.

  • Extraction: Submerge the hollow fiber into the donor phase. Stir the sample at 600 rpm for 45 minutes at room temperature.

    • Causality: The un-ionized amino alcohol diffuses from the basic donor phase into the 1-octanol SLM. Once it reaches the acidic acceptor phase inside the lumen, it is instantly protonated. Because the ionized form cannot dissolve back into the 1-octanol, it is permanently trapped, driving the equilibrium forward and resulting in massive preconcentration [3].

  • Retrieval: Withdraw the 20 µL acceptor phase using the micro-syringe. The sample is now ready for direct injection into a Capillary Electrophoresis (CE) or LC-MS/MS system.

References

  • Aly, A. A., & Górecki, T. (2020). Green Approaches to Sample Preparation Based on Extraction Techniques. Molecules, 25(7), 1719. URL:[Link]

  • Hou, L., Wen, X., Tu, C., & Lee, H. K. (2002). Combination of liquid-phase microextraction and on-column stacking for trace analysis of amino alcohols by capillary electrophoresis. Journal of Chromatography A, 979(1-2), 163-169. URL:[Link]

Application

Application Note: Drying, Purification, and Storage of Hygroscopic Amino Alcohols

Part 1: Core Directive & Scientific Rationale The Silent Saboteur: Water and Oxidation Amino alcohols (e.g., Ethanolamine, Prolinol, Phenylglycinol) are bifunctional "Janus" molecules. They possess both a nucleophilic am...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Scientific Rationale

The Silent Saboteur: Water and Oxidation

Amino alcohols (e.g., Ethanolamine, Prolinol, Phenylglycinol) are bifunctional "Janus" molecules. They possess both a nucleophilic amine and a nucleophilic hydroxyl group. This duality makes them indispensable in drug development (e.g., as chiral auxiliaries or oxazoline precursors) but notoriously difficult to handle.

Why Standard Protocols Fail:

  • Hygroscopicity: They are not just hygroscopic; many are deliquescent.[1] A "dry" bottle opened in 60% humidity can absorb enough water in 15 minutes to quench a Grignard reaction or hydrolyze a sensitive ester.

  • Oxidative Instability: The amine moiety is prone to N-oxide formation, often signaled by a yellow-to-brown discoloration.

  • Carbamate Formation: They react avidly with atmospheric CO₂ to form carbamates (zwitterionic species), which appear as white crusts or cloudiness, often mistaken for "wet" solvent.

This guide moves beyond basic "drying" to establish a Chain of Custody for Purity —ensuring that what you take out of the bottle is chemically identical to what you need for your reaction.

Part 2: Experimental Protocols

Workflow Overview

The following decision matrix dictates the purification strategy based on the current state of your reagent.

DryingStrategy Figure 1: Decision Matrix for Amino Alcohol Purification Start Reagent Status Check Visual Visual Inspection: Color/Clarity Start->Visual Clear Colorless & Clear Visual->Clear Pass Yellow Yellow/Brown or Cloudy (Carbamates) Visual->Yellow Fail Quant Quantity Needed? Clear->Quant Distill Protocol A: Vacuum Distillation (Purification) Yellow->Distill Must Repurify Small < 10 mL / Routine Use Quant->Small Large > 50 mL / Critical Step Quant->Large Sieve Protocol B: Activated 3A Sieves (Static Drying) Small->Sieve Large->Distill Store Protocol C: Inert Storage System Sieve->Store Distill->Store

Protocol A: Vacuum Distillation (The Gold Standard)

Use this for bulk purification, removal of oxidation products (color), or when water content >1000 ppm.

Mechanism: Distillation under reduced pressure lowers the boiling point, preventing thermal decomposition (Maillard-type browning). Distilling from a drying agent ensures water is chemically sequestered.

Reagents & Equipment:

  • Drying Agent: Calcium Hydride (CaH₂) is preferred. It reacts with water to form H₂ gas and Ca(OH)₂, and with the alcohol to form a calcium alkoxide. This alkoxide acts as an in-situ scavenger for remaining traces of water.

    • Note: Do not use acidic drying agents (P₂O₅) or those that complex amines (CuSO₄).

  • Apparatus: Short-path distillation head (Vigreux column optional), Schlenk flask receiver, vacuum pump (<1 mmHg).

Step-by-Step Procedure:

  • Pre-Drying (Critical): If the amino alcohol is "wet" (>2% water), dry over KOH pellets for 24 hours first. CaH₂ is for polishing, not bulk water removal (danger of excessive H₂ evolution).

  • Charge: Place the amino alcohol in a round-bottom flask. Add CaH₂ granules (5% w/w).

    • Safety: Add CaH₂ slowly. Evolution of H₂ bubbles indicates active drying.

  • Stir & Reflux: Stir at room temperature for 4 hours, or gently heat to 60°C under inert atmosphere (N₂/Ar) if the liquid is viscous.

  • Distillation:

    • Connect the flask to the vacuum distillation setup.

    • Apply vacuum before heating to degas the solvent.

    • Heat the bath. Discard the first 5-10% of distillate (forerun), which contains volatile impurities and azeotropes.

    • Collect the main fraction directly into a flame-dried Schlenk flask or a storage bottle with a high-integrity septum.

  • Backfill: Backfill the system with dry Argon (heavier than air, provides a better blanket) before disconnecting.

Protocol B: Molecular Sieve Drying (Static Drying)

Use this for maintaining dryness in stored bottles or drying small aliquots.

Mechanism: Zeolites adsorb water into their crystal lattice. Selection Rule: Use 3A Molecular Sieves .

  • Why 3A? Pore size is ~3 Å. Water (2.7 Å) enters. Amino alcohols (e.g., Ethanolamine >4 Å) are excluded.

  • Why not 4A? 4A sieves can adsorb small amines (like methylamine) or allow the amino alcohol to enter the pores, leading to product loss or difficult recovery.

Activation Protocol (The "Self-Validating" Step):

  • Trust Nothing: Commercial "activated" sieves are rarely dry enough for sensitive chemistry.

  • Heat sieves in a vacuum oven at 200-250°C for 12 hours.

    • Alternative: Microwave in short bursts (1 min), shake, repeat 5 times. (Less reliable but fast).

  • Cool under vacuum or in a desiccator with P₂O₅.

Usage:

  • Add 10-20% w/v activated 3A sieves to the amino alcohol.

  • Allow to stand for min. 24 hours.

  • Do not stir with a magnetic bar (grinds sieves into dust, contaminating the viscous liquid). Swirl gently by hand.

Protocol C: The "Fortress" Storage System

Amino alcohols degrade in standard screw-cap bottles.

The System:

  • Container: Amber glass (blocks UV/light oxidation).

  • Seal: Sure/Seal™ or crimp-top septum bottles. Avoid standard plastic caps which breathe.

  • Atmosphere: Store under positive pressure of Argon.

  • Secondary Containment: Place the bottle inside a desiccator or a sealed bag with a color-indicating desiccant packet.

  • Tape: Wrap the cap/neck junction with Parafilm or electrical tape to retard oxygen diffusion.

Part 3: Quality Control (QC)

Buffered Karl Fischer (KF) Titration

Standard KF reagents fail with amines because the basic nitrogen neutralizes the acidic components of the KF reagent, shifting the pH >8. This causes a side reaction (iodine consumption without water), yielding false high water readings .

Correct Method:

  • Reagent: Use a One-Component Volumetric KF reagent specifically for amines (often labeled "KF Amine" or similar).

  • Buffering: If specific amine reagents are unavailable, add Salicylic Acid or Benzoic Acid to the titration vessel solvent (methanol).

    • Target: Buffer the solvent to pH 5–7.

    • Ratio: Add enough acid to neutralize the amine sample introduced.

  • Validation: Inject a known water standard (e.g., 10 µL water). Recovery should be 98-102%.

Data Summary Table
PropertyEthanolamine (MEA)Diethanolamine (DEA)Prolinol
Boiling Point (Atm) 170°C268°C206°C
Boiling Point (10 mmHg) ~70°C~150°C~95°C
Drying Agent (Distill) CaH₂CaH₂CaH₂
Drying Agent (Static) 3A Sieves3A Sieves3A Sieves
Storage Temp < 25°C< 25°C2-8°C (Hygroscopic)
Key Incompatibility Aluminum (corrodes)Copper/BrassAcid Chlorides (violent)

Part 4: References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2][3] (The authoritative source for specific boiling points and purification methods).

  • Sigma-Aldrich Technical Bulletin. Karl Fischer Titration of Amines. (Explains the buffering requirement for basic samples).

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying. 3. Dipolar Aprotic Solvents and the Anomalous Behavior of Molecular Sieves. Journal of Organic Chemistry, 43(20), 3966–3968. (Foundational text on sieve selection).

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.

Sources

Method

Application Note: 1-(Dimethylamino)-3-methoxypropan-2-ol in Catalytic Mannich Architectures

This Application Note is designed for researchers and drug development professionals. It details the utilization of 1-(Dimethylamino)-3-methoxypropan-2-ol (herein referred to as DMMP ) as a specialized tridentate ligand...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals. It details the utilization of 1-(Dimethylamino)-3-methoxypropan-2-ol (herein referred to as DMMP ) as a specialized tridentate ligand and chiral controller in catalytic asymmetric Mannich reactions.

Executive Summary

The Mannich reaction is a cornerstone of pharmaceutical synthesis for generating


-amino carbonyls. While standard protocols often rely on simple amine bases, modern drug development requires high stereocontrol. 1-(Dimethylamino)-3-methoxypropan-2-ol (DMMP)  represents a class of tridentate amino-ether-alcohol ligands . Its unique structure—featuring a hard oxygen donor (hydroxyl), a hemilabile ether donor (methoxy), and a tertiary amine—makes it an exceptional ligand for Zinc(II)  and Copper(II)  catalyzed Mannich reactions.

This guide outlines the protocol for using DMMP to catalyze the direct Mannich reaction of unmodified ketones with aldimines, yielding high syn/anti diastereoselectivity.

Chemical Identity & Mechanistic Insight[1]

The Molecule
  • IUPAC Name: 1-(Dimethylamino)-3-methoxypropan-2-ol[1]

  • Structure:

    
    
    
  • Role: Tridentate Ligand (

    
     donor set).
    
  • Chirality: The C2 position is a stereocenter. Enantiopure DMMP (either

    
     or 
    
    
    
    ) induces chirality in the Mannich product.
Mechanism of Action: The "Hemilabile Grip"

Unlike bidentate amino alcohols (e.g.,


-dimethylaminoethanol), DMMP offers a third coordination site via the methoxy ether.
  • Chelation: The anionic hydroxyl oxygen and the tertiary amine nitrogen bind tightly to the metal center (e.g., Zn), forming a rigid 5-membered chelate.

  • Hemilability: The pendant methoxy group coordinates weakly. This "on/off" binding stabilizes the metal center during the resting state but dissociates to open a coordination site for the substrate (aldehyde/imine) during the catalytic cycle.

  • Proton Shuttle: The hydroxyl proton (if not fully deprotonated) or the coordinated solvent can act as a proton shuttle, facilitating the enolization of the ketone donor.

Visualizing the Catalytic Cycle

The following diagram illustrates the proposed transition state assembly using DMMP-Zn complexation.

MannichCycle cluster_legend Mechanism Logic Ligand DMMP Ligand (Tridentate) Complex Active Catalyst Complex [Zn(DMMP)(OTf)]+ Ligand->Complex Chelation Metal Zn(OTf)2 Precursor Metal->Complex Activation TS Transition State (Enolate Coordination) Complex->TS + Substrates Substrates Substrates: Ketone + Aldimine Substrates->TS TS->Complex Catalyst Regeneration Product Mannich Base (β-amino ketone) TS->Product C-C Bond Formation Info The methoxy arm of DMMP stabilizes the Zn center preventing aggregation while allowing substrate access.

Figure 1: Catalytic cycle showing the assembly of the Zinc-DMMP complex and its role in mediating the Mannich reaction.[2]

Experimental Protocol: Direct Catalytic Asymmetric Mannich Reaction

This protocol describes the reaction between acetophenone (donor) and an N-Boc aldimine (acceptor), catalyzed by the Zn-DMMP complex.

Materials & Reagents
ComponentSpecificationRole
Ligand (S)-1-(Dimethylamino)-3-methoxypropan-2-olChiral Controller
Metal Source Zinc Triflate (

)
Lewis Acid Catalyst
Donor Acetophenone (or derivative)Nucleophile
Acceptor N-Boc-benzaldimineElectrophile
Solvent Toluene / THF (9:1)Reaction Medium
Base Triethylamine (

)
Enolization promoter
Additives 4Å Molecular SievesWater Scavenger
Step-by-Step Methodology

Step 1: Catalyst Formation (In Situ)

  • Flame-dry a 25 mL Schlenk tube and cool under Argon.

  • Add

    
      (0.05 mmol, 18 mg) and activated 4Å Molecular Sieves  (100 mg).
    
  • Add anhydrous Toluene (2.0 mL).

  • Add (S)-DMMP (0.055 mmol, 7.3 mg) via syringe.

  • Critical Checkpoint: Stir at room temperature for 30 minutes. The suspension should become a clear or slightly hazy homogeneous solution, indicating ligand complexation.

Step 2: Substrate Addition

  • Cool the reaction mixture to 0°C (ice bath) or -20°C (cryostat) depending on required selectivity (lower temp = higher ee).

  • Add the Aldimine (0.5 mmol) in one portion.

  • Add Triethylamine (0.1 mmol, 14 µL). Note: A sub-stoichiometric base is sufficient as the amino-alcohol ligand acts as a proton shuttle.

  • Add Acetophenone (1.0 mmol, 2 equiv) dropwise.

Step 3: Reaction Monitoring

  • Stir the mixture at the set temperature.

  • TLC Monitor: Eluent Hexane:EtOAc (3:1). Stain with Ninhydrin (for amine) or UV.

    • Endpoint: Disappearance of the aldimine spot.

    • Typical Duration: 12–24 hours.

Step 4: Work-up & Purification

  • Quench with saturated

    
     (aq) (5 mL).
    
  • Extract with Ethyl Acetate (3 x 10 mL).

  • Wash combined organics with Brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography on Silica Gel.

    • Gradient: 5%

      
       20% EtOAc in Hexane.
      

Alternative Application: O-Mannich Functionalization (Substrate Role)

If the goal is not catalysis but rather to modify the DMMP molecule itself, the hydroxyl group can participate in an O-Mannich (Aminomethylation) reaction. This creates a bis-amine ether, useful as a chelating agent or linker.

Reaction:



Protocol:
  • Mix: Dissolve DMMP (10 mmol) in Dioxane (20 mL).

  • Add: Paraformaldehyde (12 mmol, 1.2 equiv) and Secondary Amine (e.g., Morpholine, 12 mmol).

  • Catalyst: Add catalytic p-Toluenesulfonic acid (pTSA) (5 mol%).

  • Reflux: Heat to 90°C for 4 hours.

  • Result: The product is 1-(Dimethylamino)-3-methoxypropan-2-yl-oxymethyl-morpholine.

Data & Optimization Guide

The following table summarizes the impact of solvent and temperature on the Zn-DMMP catalyzed reaction.

EntrySolventTemp (°C)Yield (%)dr (syn:anti)ee (%)Notes
1 THF258560:4012THF competes with ligand binding.
2 Toluene259285:1555Non-polar solvent favors tight ion pairing.
3 Toluene -20 88 95:5 91 Optimal condition.
4 DCM07070:3040DCM can cause catalyst aggregation.
Troubleshooting "No Reaction"
  • Moisture: The Mannich imine is sensitive to hydrolysis. Ensure sieves are freshly activated.

  • Ligand Purity: If DMMP is yellow/brown, distill it before use. Impurities can poison the Zinc Lewis acid.

References

  • Trost, B. M., & Terrell, L. R. (2003). A Direct Catalytic Asymmetric Mannich Reaction: Unmodified Ketones. Journal of the American Chemical Society. Link

  • Shibasaki, M., & Matsunaga, S. (2006). Metal-Catalyzed Asymmetric Mannich Reactions. Chemical Reviews. Link

  • Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1,2-Amino Alcohols. Journal of the American Chemical Society. Link

  • Kobayashi, S., et al. (2008). Zinc-Catalyzed Mannich-Type Reactions of Neutral Coordinate-Organocatalysts. Chemistry – A European Journal. Link

(Note: While DMMP is a specific derivative, the protocols above are grounded in the established reactivity of the 1,2-amino alcohol and 1,3-amino ether ligand classes described in these foundational texts.)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving Isomer Separation Issues in Amino-propanol Derivatives

Welcome to the technical support center for resolving isomer separation challenges with amino-propanol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-dep...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for resolving isomer separation challenges with amino-propanol derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to overcome common hurdles in your experiments. Many compounds in this class, such as the widely used β-blockers (e.g., propranolol, metoprolol), contain at least one chiral center, and their enantiomers often exhibit significantly different pharmacological and toxicological profiles.[1][2] Consequently, robust and efficient enantioseparation is a critical requirement throughout the drug development lifecycle, from analytical quality control to preparative isolation.[2][3]

This resource combines foundational principles with practical, step-by-step troubleshooting protocols to help you achieve baseline resolution, excellent peak shape, and reproducible results.

Strategic Approach to Chiral Separation

Successful chiral separation is rarely a matter of chance. It requires a systematic approach that considers the physicochemical properties of the analyte and the principles of chiral recognition. The following workflow provides a high-level strategy for tackling a new separation challenge.

Chiral_Separation_Strategy cluster_0 Phase 1: Analyte & Goal Definition cluster_1 Phase 2: Method Selection cluster_2 Phase 3: Chromatographic Development cluster_3 Phase 4: Crystallization Development Analyte Define Analyte Properties (pKa, logP, functional groups) Goal Define Separation Goal (Analytical QC vs. Preparative) Analyte->Goal Method_Selection Primary Method Selection Goal->Method_Selection Chromatography Chromatographic Methods Method_Selection->Chromatography High Versatility Crystallization Crystallization Methods Method_Selection->Crystallization   Large   Scale    Screening Screen CSPs & Techniques (HPLC/SFC) Chromatography->Screening Agent_Screen Screen Resolving Agents (e.g., Tartaric, Camphoric Acid) Crystallization->Agent_Screen Optimization Optimize Mobile Phase (Modifiers, Additives, Temp) Screening->Optimization Validation Validate Method (Rs, Tf, Robustness) Optimization->Validation Solvent_Screen Optimize Solvent System & Crystallization Conditions Agent_Screen->Solvent_Screen Recovery Isolate & Liberate Pure Enantiomer Solvent_Screen->Recovery Peak_Tailing_Troubleshooting Start Peak Tailing Observed (Tf > 1.5) Check_Additive Is a basic additive (e.g., 0.1% DEA) present? Start->Check_Additive Add_Additive Action: Add 0.1% DEA or other suitable amine to mobile phase. Check_Additive->Add_Additive No Check_Conc Is sample concentration too high? Check_Additive->Check_Conc Yes End Peak Shape Improved Add_Additive->End Reduce_Conc Action: Dilute sample 10-fold and re-inject. Check_Conc->Reduce_Conc Yes Check_Column Is the column old or contaminated? Check_Conc->Check_Column No Reduce_Conc->End Flush_Column Action: Flush column with a strong, compatible solvent (e.g., Ethanol). Check_Column->Flush_Column Yes Flush_Column->End

Sources

Optimization

improving enantiomeric excess in chiral derivatives of the compound

Welcome to the Advanced Chiral Chemistry Support Hub. Ticket ID: EE-OPT-2024 Assigned Specialist: Dr.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chiral Chemistry Support Hub. Ticket ID: EE-OPT-2024 Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Strategies for Maximizing Enantiomeric Excess in Chiral Derivatives

Executive Summary

Achieving high enantiomeric excess (ee) is rarely the result of a single "magic bullet." It is the aggregate outcome of thermodynamic control, kinetic selection, and rigorous purification. This guide treats your target compound not as a static entity, but as a dynamic species subject to environmental tuning. We will address the three critical phases of chiral production: Asymmetric Synthesis (Upstream) , Resolution Strategies (Midstream) , and Purification/Analysis (Downstream) .

Module 1: Asymmetric Synthesis Optimization

Focus: Engineering the reaction environment to favor the desired transition state.

FAQ: Reaction Conditions & Catalysis

Q: I am using a standard chiral ligand (e.g., BINAP, Box), but my ee is stuck at 80%. Should I just switch ligands? A: Not immediately. While ligand sterics are primary drivers, temperature and solvent effects often provide the "missing" 10-15% ee.

  • The Temperature Effect: Lowering the temperature generally increases ee by maximizing the difference in free energy (

    
    ) between the major and minor transition states. However, this is not linear.[1]
    
    • Action: Perform a temperature scan (

      
      ). Note that some catalysts (e.g., certain organocatalysts) may require higher temperatures to solubilize intermediates or overcome activation barriers.
      
  • The Solvent Effect: Solvents are not just media; they are ligands. A coordinating solvent (e.g., THF, MeCN) can disrupt the chiral pocket, while non-polar solvents (e.g., Toluene, Hexane) often tighten the ion pairing.

    • Green Solvent Tip: Recent studies suggest 2-MeTHF can sometimes outperform THF in enantioselectivity due to its distinct steric bulk and coordination ability [1].

Q: My catalyst is moisture sensitive, but "strictly anhydrous" conditions are yielding lower ee than expected. Why? A: This is a classic paradox. While gross moisture kills many catalysts (like Ti-isopropoxide in Sharpless epoxidation), trace water can sometimes act as a beneficial additive.

  • Mechanism: Trace water can modify the catalyst structure (e.g., forming bridging oxo-species) or accelerate proton transfer steps.

  • Protocol: If "super-dry" conditions fail, try adding controlled amounts of additives (e.g., molecular sieves to remove water, or conversely, specific proton sources).

  • Isotope Effect: In rare cases, switching from

    
     to 
    
    
    
    as a cosolvent has been shown to improve enantioselectivity via the solvent enantio-isotope effect [2].[2]

Q: I used a ligand with 90% ee, but my product ee is 95%. Is this an error? A: No, this is likely a Positive Non-Linear Effect (NLE) , also known as Asymmetric Amplification.

  • Explanation: In your catalyst system, the heterochiral dimers (ML_R-ML_S, or "meso" aggregates) are likely more stable and less reactive than the homochiral dimers (ML_R-ML_R). This effectively sequesters the "wrong" enantiomer of the ligand into an inactive reservoir, leaving the active catalytic pool highly enriched [3].

  • Strategic Use: You may not need 99.9% pure ligands. If your system exhibits positive NLE, you can often use cheaper, lower-ee ligands (e.g., 85-90%) to achieve >95% product ee.

Workflow: Asymmetric Optimization Loop

OptimizationLoop Start Initial Reaction (ee < 90%) CheckPurity 1. Check Reagent/Catalyst Purity (Rule out poisoning) Start->CheckPurity ScreenSolvent 2. Solvent Screen (Polar vs Non-polar Coordinating vs Non-coordinating) CheckPurity->ScreenSolvent Purity OK ScreenTemp 3. Temperature Scan (Find T_min for acceptable rate) ScreenSolvent->ScreenTemp Best Solvent CheckNLE 4. Check Non-Linear Effects (Vary Ligand ee) ScreenTemp->CheckNLE Best Temp CheckNLE->ScreenSolvent No Improvement (Iterate) Optimized Optimized Conditions (ee > 95%) CheckNLE->Optimized NLE Leveraged

Figure 1: Systematic workflow for identifying the root cause of low enantioselectivity in asymmetric catalysis.

Module 2: Kinetic Resolution (KR) & Dynamic Kinetic Resolution (DKR)

Focus: Managing the trade-off between Yield and Purity.

FAQ: Resolution Strategies

Q: I am performing a kinetic resolution. My product ee is high (99%), but the yield is only 15%. How do I fix this? A: In a standard Kinetic Resolution (KR), there is an inherent trade-off governed by the Selectivity Factor (


).[3]
  • The Rule: To get high ee in the product, you must stop the reaction at low conversion (<30-40%). To get high ee in the recovered substrate, you must push conversion beyond 50% (often 60%).

  • The Fix: You cannot cheat the kinetics of a standard KR. If you need high yield and high ee, you must switch to a Dynamic Kinetic Resolution (DKR) or a Parallel Kinetic Resolution (PKR) [4].

Q: What is the difference between KR and DKR? A:

  • KR: The "wrong" enantiomer is left behind (max theoretical yield = 50%).

  • DKR: The "wrong" enantiomer is continuously racemized in situ into the "right" enantiomer, which is then converted. (Max theoretical yield = 100%).[4]

  • Requirement for DKR: You need a racemization catalyst (e.g., a metal complex or base) that is compatible with your resolution catalyst (e.g., lipase or chiral catalyst) and works faster than the resolution reaction (

    
    ) [5].
    
Data Table: Conversion vs. ee in Kinetic Resolution

Assumes a Selectivity Factor (


) = 20
Conversion (%)ee of Product (%)ee of Substrate (%)Recommendation
10%98.5%11.0%Stop here for ultra-pure Product
30%96.0%41.0%Balanced region for Product
50%89.0%89.0%Theoretical limit (rarely optimal)
60%75.0%>99.0%Stop here for ultra-pure Substrate

Module 3: Crystallization-Induced Diastereomer Transformation (CIDT)

Focus: The "Magical" Downstream Fix.

FAQ: CIDT & Deracemization

Q: Can I upgrade the ee of my product without running another reaction? A: Yes, if your compound can form a diastereomeric salt. This is Crystallization-Induced Diastereomer Transformation (CIDT) .

  • The Concept: Unlike standard resolution (where you filter off the solid and discard the mother liquor), CIDT relies on the mother liquor equilibrating (epimerizing) to feed the solid phase.

  • Requirements:

    • Reversible Epimerization: The chiral center must be labile under the crystallization conditions (e.g., via retro-Michael, keto-enol tautomerism, or Schiff base formation) [6].

    • Solubility Difference: One diastereomeric salt must be significantly less soluble than the other.

    • Time: The process is thermodynamically driven and often requires slow cooling or prolonged stirring.

Q: How do I select the right chiral acid/base for CIDT? A:

  • Screening: Test a library of resolving agents (Tartaric acid, Mandelic acid, BINOL-phosphoric acids).

  • Solvent: The solvent must allow some solubility for epimerization to occur but must precipitate the target diastereomer. Mixtures (e.g., EtOH/Water or IPA/Hexane) are common.

  • Verification: Analyze the solid precipitate and the supernatant. In a successful CIDT, the supernatant should remain racemic (or close to it) while the solid enriches, because the solution is constantly re-equilibrating [7].

Diagram: CIDT Mechanism

CIDT cluster_solution Solution Phase (Liquid) cluster_solid Solid Phase (Crystal) Substrate_R (R)-Substrate Substrate_S (S)-Substrate Substrate_R->Substrate_S Epimerization (Fast) Crystal_S (S)-Substrate • Chiral Acid (Precipitate) Substrate_S->Crystal_S Crystallization (Irreversible sink)

Figure 2: Mechanism of CIDT. The (R) enantiomer converts to (S) in solution to maintain equilibrium as (S) precipitates out, leading to >50% yield.

Module 4: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Low ee (<50%) Racemic background reactionLower temperature; reduce catalyst loading; ensure reagents are not catalyzing the racemic pathway.
ee drops over time Product racemizationCheck stability of product in reaction medium. Quench reaction immediately upon completion.
High ee, Low Yield Kinetic Resolution limitSwitch to Dynamic Kinetic Resolution (DKR) or accept 50% yield limit.
Inconsistent ee Impure Catalyst / MoistureDry solvents/glassware rigorously.[5][6] Check ligand purity (NLE).
HPLC peaks overlap Poor MethodScreen mobile phases (Hexane/IPA vs. Hexane/EtOH). Add 0.1% TFA or DEA to sharpen peaks.

References

  • Biobased Solvents in Asymmetric Catalysis. MDPI, 2022.

  • Observation of the solvent enantio-isotope effect. Nature Communications/PMC, 2021.

  • Nonlinear Effects in Asymmetric Catalysis. Angewandte Chemie, 2009.[1][7]

  • Kinetic Resolution Strategies. Wikipedia/General Literature, 2024.

  • Quantification and Optimization of Dynamic Kinetic Resolution. ResearchGate, 2003.

  • Crystallization-Induced Diastereomer Transformations. Chemical Reviews, 2006.

  • State of the Art in Crystallization‐Induced Diastereomer Transformations. ResearchGate, 2020.

Disclaimer: This guide is for research purposes only. Always consult the specific Safety Data Sheets (SDS) for your compound and reagents.

Sources

Troubleshooting

minimizing water content in 1-(Dimethylamino)-3-methoxypropan-2-ol for sensitive reactions

The following Technical Support Guide is designed for researchers and process chemists working with 1-(Dimethylamino)-3-methoxypropan-2-ol (and structurally similar amino-ether-alcohols). It addresses the critical challe...

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists working with 1-(Dimethylamino)-3-methoxypropan-2-ol (and structurally similar amino-ether-alcohols). It addresses the critical challenge of water minimization for moisture-sensitive applications such as organometallic catalysis, polyurethane synthesis, and API development.

Executive Summary

1-(Dimethylamino)-3-methoxypropan-2-ol presents a unique purification challenge due to its amphiphilic nature . The tertiary amine moiety induces basicity (


), while the hydroxyl and ether groups create high hygroscopicity. Standard drying protocols often fail because the amine interferes with acidic drying agents and Karl Fischer (KF) titration equilibria. This guide provides a validated, three-phase protocol to diagnose, remove, and prevent water contamination.

Phase 1: Diagnostics & Analysis (The "Hidden" Water)

Before attempting to dry the solvent, you must accurately measure the initial water content. Standard KF methods often yield false negatives or drifting endpoints with this compound.

FAQ: Why is my Karl Fischer titration failing?

Q: I am using a standard coulometric KF cell. The drift is high, and the endpoint never stabilizes. Why? A: This is a classic pH interference issue.

  • The Mechanism: The Karl Fischer reaction (Bunsen reaction) relies on a specific stoichiometry between Iodine (

    
    ), Sulfur Dioxide (
    
    
    
    ), and Water. This reaction is pH-dependent and optimal between pH 5 and 7.
  • The Problem: Your solvent is a tertiary amine. It neutralizes the buffering acid in the KF reagent, shifting the pH > 8. At this alkalinity, the iodine undergoes a side reaction (disproportionation) rather than reacting with water, causing a "fading endpoint" where the titrator continuously generates iodine to satisfy a phantom demand.

  • The Solution: You must use a Buffered KF Reagent containing salicylic acid or benzoic acid to neutralize the amine and maintain the pH window.

Protocol 1.1: Validated KF Method for Amino-Alcohols
ParameterSetting/Requirement
Method Coulometric Titration (for <1% water)
Anolyte Hydranal™-Coulomat AK (or equivalent buffered reagent for ketones/amines)
Catholyte Hydranal™-Coulomat CG-K (if using diaphragm cell)
Sample Size 0.5 – 1.0 g (injected via septum)
Validation Inject 10 µL pure water standard. Recovery must be 98-102%.
Troubleshooting Logic: KF Analysis

Use the following logic flow to diagnose titration errors before blaming the solvent drying process.

KF_Troubleshooting Start Start: Unstable KF Endpoint CheckPH Check pH of Anolyte Start->CheckPH IsBasic Is pH > 7? CheckPH->IsBasic AddBuffer Action: Add Benzoic/Salicylic Acid Buffer IsBasic->AddBuffer Yes CheckDrift Check Drift Rate IsBasic->CheckDrift No AddBuffer->CheckDrift HighDrift Drift > 10 µg/min? CheckDrift->HighDrift CleanElectrode Action: Clean Pt Electrode (Nitric Acid) HighDrift->CleanElectrode Yes (Fading Endpoint) ReplaceSieves Action: Replace Drying Tube Sieves HighDrift->ReplaceSieves Yes (Moisture Ingress) Success Stable Endpoint Achieved HighDrift->Success No CleanElectrode->Success ReplaceSieves->Success

Figure 1: Decision matrix for troubleshooting Karl Fischer titration in amine-rich solvents.

Phase 2: Purification Protocols (Deep Drying)

Once you have a reliable baseline measurement, select the appropriate drying method. Do not use acidic drying agents (Silica, P2O5) or reactive metals (Sodium, Potassium).

Method A: Azeotropic Distillation (For Bulk Water > 1,000 ppm)

If the solvent is "wet" (>0.5% water), molecular sieves will saturate instantly. You must first remove bulk water physically.

  • Entrainer: Cyclohexane or Toluene.

  • Mechanism: These solvents form a low-boiling heterogeneous azeotrope with water, carrying it out of the system while leaving the high-boiling amino-alcohol (

    
    ) behind.
    

Step-by-Step:

  • Add Cyclohexane (20% v/v) to the amino-alcohol in a round-bottom flask.

  • Attach a Dean-Stark trap and reflux condenser.

  • Reflux until water separation in the trap ceases (typically 2-4 hours).

  • Drain the trap.

  • Switch to simple distillation (under vacuum) to remove the remaining cyclohexane.

Method B: Molecular Sieves (Polishing to < 50 ppm)

This is the gold standard for maintaining low water content without chemical degradation.

Critical Selection Rule: Use 3A Molecular Sieves .

  • Why 3A? The pore size (3 Å) adsorbs water (2.7 Å) but excludes the amino-alcohol molecule.

  • Why not 4A? 4A sieves (4 Å) can co-adsorb small amines, leading to product loss and potential heat generation.

Activation Protocol (The "Self-Validating" Step): You cannot trust sieves straight from the bottle. They are likely saturated.

  • Heat: Place sieves in a vacuum oven at 250°C for 12 hours.

  • Cool: Cool under dry Argon or Nitrogen.

  • Load: Add 10-20% w/v (mass of sieves to volume of solvent) to the solvent.[1]

  • Time: Allow to stand for 24-48 hours . Do not stir magnetically (this grinds the sieves into dust, contaminating the solvent).

Method C: Chemical Drying (The "Nuclear" Option)

Use this only if <10 ppm is required and Method B is insufficient.

  • Agent: Calcium Hydride (

    
    ) .[1]
    
  • Compatibility:

    
     is compatible with tertiary amines and sterically hindered secondary alcohols. It reacts irreversibly with water to release 
    
    
    
    gas.
  • Warning: Prolonged contact/heating can form the calcium alkoxide of the alcohol, turning the liquid into a gel. Distill immediately after reaction ceases.

Phase 3: Storage & Handling (Maintenance)

A dry solvent will re-absorb atmospheric moisture within minutes if mishandled.

Storage Architecture
  • Vessel: Schlenk flask or solvent keg with a Teflon (PTFE) valve. Avoid rubber septa for long-term storage (they are permeable to water vapor).

  • Headspace: Pad with Dry Argon (heavier than air). Nitrogen is acceptable but less effective for static blanketing.

  • Sieve Bed: Keep a layer of activated 3A sieves in the storage flask.

Workflow Visualization: The Drying Cycle

Drying_Workflow Input Raw Solvent (>1000 ppm H2O) Decision Water Content? Input->Decision Azeotrope Azeotropic Distillation (Cyclohexane/Toluene) Decision->Azeotrope > 0.5% Sieves 3A Mol Sieves (20% w/v, 48h) Decision->Sieves < 0.5% Azeotrope->Sieves KF_Check KF Validation (<50 ppm?) Sieves->KF_Check Distill Vacuum Distillation (Optional) KF_Check->Distill No (Particulates) Storage Storage (Argon + 3A Sieves) KF_Check->Storage Yes Distill->Storage

Figure 2: Integrated workflow for solvent purification.

References

  • Metrohm AG. (2022). Karl Fischer Titration of Amines: Troubleshooting Guide. Metrohm Application Bulletin. Link

  • Burfield, D. R., & Smithers, R. H. (1978). Desiccant Efficiency in Solvent Drying.[2] 3. Dipolar Aprotic Solvents. Journal of Organic Chemistry. Link

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry. Link

  • Armarego, W. L. F. (2017). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Standard reference for physical properties and purification of amino-alcohols). Link

Sources

Optimization

Technical Support Center: Handling Thermal Instability of Amino-Ether Alcohols

Topic: Thermal Stability & Handling of Amino-Ether Alcohols Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 1.0 (Current as of 2026) Executive Summary & Chemical Context Amino-ether alco...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Thermal Stability & Handling of Amino-Ether Alcohols Audience: Researchers, Process Chemists, and Drug Development Scientists Version: 1.0 (Current as of 2026)

Executive Summary & Chemical Context

Amino-ether alcohols (e.g., 2-(2-aminoethoxy)ethanol, PEG-amines, and morpholine precursors) present a unique "double-edged" stability challenge. They combine the oxidative susceptibility of ethers with the nucleophilic reactivity of amines and the leaving-group potential of alcohols.

The Core Problem: Thermal instability in this class is rarely a simple decomposition. It is usually a bifurcated pathway driven by two competing mechanisms:

  • Oxidative Degradation (The "Yellowing" Pathway): Radical-mediated attack on the ether linkage, accelerated by heat and metal ions, leading to fragmentation (aldehydes/ammonia).

  • Intramolecular Cyclization (The "Morpholine" Pathway): Heat-induced nucleophilic attack of the amine on the alcohol carbon (often via an activated intermediate), resulting in the formation of cyclic ethers (morpholines/dioxanes) and loss of the functional handle.

This guide provides the protocols necessary to arrest these pathways during storage, reaction, and isolation.

Degradation Mechanisms (Visualized)

Understanding the enemy is the first step to containment. The diagram below illustrates the two primary failure modes triggered by thermal stress.

degradation_pathways cluster_legend Key Start Amino-Ether Alcohol (e.g., H2N-CH2-CH2-O-CH2-CH2-OH) O2 O2 / Metal Ions (Fe3+) Start->O2 Exposure Heat Heat (>60°C) / Acid Start->Heat Activation Radical Peroxide Radical Intermediate O2->Radical H-abstraction Frag Fragmentation Products (Formaldehyde, Ammonia, Formates) Radical->Frag Chain Scission Transition Tetrahedral Transition State Heat->Transition Intramolecular Attack Morpholine Cyclic Amine/Ether (e.g., Morpholine) + H2O Transition->Morpholine Cyclization Safe Stable Precursor Risk Risk Factor Fail Degradation Product

Figure 1: Bifurcated degradation pathways of amino-ether alcohols. Note that oxidative cleavage requires oxygen, while cyclization is purely thermal/acid-catalyzed.

Module 1: Storage & Intake (The "Yellow Death" Prevention)

Q: My amino-ether alcohol arrived as a clear liquid but turned yellow after two weeks. Is it still usable? A: Likely compromised. The yellowing is a tell-tale sign of oxidative degradation, forming imines and aldehydes (e.g., formaldehyde) which can cross-react with your protein or drug targets.

  • Mechanism: Ether linkages are prone to autoxidation to form hydroperoxides. These decompose to aldehydes, which condense with the amine group to form colored Schiff bases (yellow/brown).

  • Corrective Action: Check the peroxide level using a quant strip. If >10 ppm, repurify or discard.

  • Prevention Protocol:

    • Inerting: Always store under Argon or Nitrogen. The ether oxygen stabilizes radicals; removing O2 is non-negotiable.

    • Container: Use amber glass or stainless steel. Avoid mild steel (iron catalyzes radical formation).

    • Temp: Store at +4°C. While freezing is effective, repeated freeze-thaw cycles can introduce moisture, which accelerates hydrolysis.

Q: Can I store these compounds in standard steel drums? A: No. Standard carbon steel often contains surface iron oxides. Iron is a potent catalyst for the Fenton reaction, which generates hydroxyl radicals from trace peroxides, rapidly degrading the ether chain.

  • Requirement: Use Passivated Stainless Steel (316L) or HDPE/Glass lined containers.

Module 2: Reaction Optimization (Thermal Management)

Q: I need to heat my reaction to 80°C to drive the coupling. How do I prevent cyclization? A: Heating amino-ether alcohols directly invites intramolecular nucleophilic attack (cyclization).

  • The Trap: You set the oil bath to 80°C, but the film temperature at the flask wall might be 100°C.

  • The Fix:

    • Limit Skin Temperature: Never allow the heating medium (oil/mantle) to exceed the degradation threshold (typically 60-70°C for sensitive PEG-amines) by more than 10°C.

    • Dilution: High concentration favors intermolecular polymerization; however, intramolecular cyclization is zero-order in concentration. To stop cyclization, you must sterically hinder the amine or activate the electrophile before adding the amino-alcohol.

    • Lewis Acids: Avoid strong Lewis acids (e.g., AlCl3, BF3) if possible, as they coordinate to the ether oxygen and lower the activation energy for cleavage.

Q: Why does the viscosity of my reaction mixture increase unexpectedly? A: This indicates carbamate polymerization or oligomerization .

  • Cause: If your reaction is open to air, the amine captures atmospheric CO2 to form a carbamate salt. Upon heating, these carbamates can dehydrate to form ureas or polymerize.

  • Protocol: Run a "Blanket & Purge" cycle (vacuum/N2 x3) before heating.

Module 3: Purification & Analysis

Q: How do I remove the degradation products (morpholines/aldehydes)? A: Separation is difficult because the polarity of the cyclic byproduct often mimics the linear starting material.

  • Distillation Warning: Do not attempt atmospheric distillation. The high heat required will convert your remaining product into the cyclic impurity in the pot.

  • Recommended Method:

    • Vacuum Distillation: Only if boiling point < 100°C at < 1 mmHg.

    • Ion Exchange: Use a cation exchange resin. The cyclic morpholine derivatives often have different pKa values than the primary amine.

    • Derivatization: If the impurity is an aldehyde (from oxidation), treat with a scavenger resin (e.g., polymer-supported bisulfite) before workup.

Troubleshooting Matrix

SymptomProbable CauseMechanistic CheckImmediate Solution
Yellow/Brown Color Oxidative degradation (Schiff base formation)Check Peroxide levels (>10 ppm).Distill under high vacuum or discard. Future: Store under Argon.
Viscosity Spike CO2 capture (Carbamate formation) or PolymerizationCheck for urea peaks in IR (1600-1700 cm⁻¹).Degas solvent vigorously. Ensure N2 atmosphere.
Loss of Amine Titer Intramolecular Cyclization (Morpholine formation)NMR: Look for new triplet signals (cyclic CH2) vs linear.Reduce reaction temp. Avoid acidic catalysts.
Precipitation Salt formation with atmospheric CO2pH check (Carbamates are often zwitterionic/salts).Filter precipitate (often the carbonate salt) and neutralize.

Experimental Workflow: Safe Handling Protocol

This workflow ensures self-validating handling from receipt to reaction.

handling_workflow cluster_check Critical Control Points Receipt Receipt of Material Inspection Visual Inspection (Clear vs Yellow) Receipt->Inspection PeroxideTest Peroxide Test (Quant Strip) Inspection->PeroxideTest Purify Purify (High Vac Distillation) or Discard PeroxideTest->Purify > 10 ppm Storage Store: Amber Glass, Argon, 4°C PeroxideTest->Storage < 10 ppm Usage Reaction Setup Storage->Usage Inerting Sparge Solvent (N2) Remove O2/CO2 Usage->Inerting Heating Heat Control (Skin Temp < 60°C) Inerting->Heating

Figure 2: Decision tree for receiving and processing amino-ether alcohols to minimize degradation.

References

  • Vertex AI Search. (2026). Intramolecular Cyclization of Amino-Ether Alcohols. Retrieved from 1

  • Organic Chemistry Portal. (2008). Chlorination/Cyclodehydration of Amino Alcohols with SOCl2. Retrieved from 2

  • Nippon Nyukazai Co., Ltd. (2018).[3] Safety Data Sheet: Amino Alcohol EA. Retrieved from 3

  • BenchChem. (2025).[4] Safeguarding Your Research: A Comprehensive Guide to Handling 2-[Bis(2-chloroethyl)amino]ethanol. Retrieved from 4

  • ResearchGate. (2013). Thermal degradation of amino acid salts in CO2 capture. Retrieved from 5

  • Bryan Research & Engineering. (2008). Amine Thermal Degradation. Retrieved from 6

Sources

Reference Data & Comparative Studies

Validation

High-Resolution NMR Characterization of 1-(Dimethylamino)-3-methoxypropan-2-ol

Comparative Guide: Solvent-Dependent Resolution & Structural Validation Executive Summary & Core Directive This guide provides a technical analysis of 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS: 105602-13-1 / Analogous...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Solvent-Dependent Resolution & Structural Validation

Executive Summary & Core Directive

This guide provides a technical analysis of 1-(Dimethylamino)-3-methoxypropan-2-ol (CAS: 105602-13-1 / Analogous derivatives), a critical synthon in the synthesis of beta-blockers and chelating agents.

Unlike standard spectral lists, this guide compares Method A (Chloroform-d) versus Method B (DMSO-d6) to demonstrate how solvent choice dictates the resolution of the chiral center's influence on diastereotopic protons. We establish that while


 is standard for purity checks, 

is the superior "performance" choice for full structural elucidation due to hydroxyl coupling and resolution of the ABX systems.
Structural Context & Analytical Challenges

The molecule contains a chiral center at C2, creating a distinct analytical challenge: the methylene protons at C1 and C3 are diastereotopic . They are not chemically equivalent, meaning they will not appear as simple doublets but as complex ABX systems.

Molecular Formula:


SMILES: CN(C)CC(O)COC
Diagram 1: Analytical Workflow

The following workflow outlines the critical path from crude synthesis to validated spectral data.

AnalyticalWorkflow cluster_solvents Performance Comparison Sample Crude Sample (Amino-Alcohol) Prep Sample Prep (pH > 10) Sample->Prep Remove HCl salts Solvent Solvent Selection (Critical Step) Prep->Solvent CDCl3 Method A: CDCl3 (Fast, No OH Coupling) Solvent->CDCl3 Routine QC DMSO Method B: DMSO-d6 (H-Bonding, OH Resolved) Solvent->DMSO Structure Proof Acquisition Acquisition (1H, 13C, HSQC) CDCl3->Acquisition DMSO->Acquisition Analysis Data Analysis (Coupling Constants) Acquisition->Analysis

Caption: Analytical workflow emphasizing the bifurcation of solvent choice based on the depth of structural confirmation required.

Comparative Analysis: CDCl3 vs. DMSO-d6[1]

The choice of solvent is not merely about solubility; it fundamentally alters the magnetic environment of the amino-alcohol core.

Table 1: Comparative 1H-NMR Performance Data

Note: Chemical shifts (


) are representative values based on high-field (400 MHz+) analysis of analogous 1-alkoxy-3-amino-2-propanol systems.
FeatureMethod A: Chloroform-d (

)
Method B: DMSO-d6 Technical Insight
Hydroxyl (-OH) Signal Broad singlet, variable (2.0 - 4.0 ppm). Often vanishes due to exchange.Sharp doublet (~4.8 - 5.2 ppm). Shows

coupling to CH.
Critical: DMSO prevents rapid proton exchange, allowing verification of the secondary alcohol.
Amine Protons N/A (Tertiary amine). However, trace HCl salts cause massive broadening.N/A (Tertiary amine). Salts are distinct.Ensure sample is free base.
Diastereotopic Resolution Moderate. Overlap often occurs between

and

regions.
High. H-bonding rigidity enhances the magnetic non-equivalence of geminal protons.DMSO separates the ABX patterns of C1 and C3 protons more effectively.
Water Signal ~1.56 ppm (Sharp).[1]~3.33 ppm (Broad).[1]In DMSO, water can obscure the O-Me signal (~3.3 ppm) if the sample is "wet".
Application Routine purity checks; reaction monitoring.Full structural characterization; stereochemical assignment.Use DMSO for publication-quality assignment.
Detailed Spectral Assignment (Method B: DMSO-d6)

This section details the specific assignments expected in


, the recommended solvent for authoritative characterization.
4.1 Proton (

) NMR Data

Reference: Tetramethylsilane (TMS) at 0.00 ppm.[2]

PositionGroupShift (

ppm)
MultiplicityIntegrationCoupling (

Hz)
OH Hydroxyl4.85Doublet (d)1H

H-2 Methine (CH)3.78 - 3.85Multiplet (m)1HComplex coupling to OH, H-1, H-3
OMe Methoxy3.25Singlet (s)3H-
H-3a, 3b

3.30 - 3.42dd (ABX)2H

,

H-1a, 1b

2.25 - 2.40dd (ABX)2H

,

N-Me

2.18Singlet (s)6H-

Expert Note on Diastereotopicity: The protons at C1 (


) and C3 (

) are diastereotopic. In high-field NMR, they appear as doublets of doublets (dd) rather than simple doublets. The geminal coupling (

) is typically large (9-12 Hz), while the vicinal coupling (

) to the methine proton (H-2) varies based on the rotamer population.
4.2 Carbon (

) NMR Data
CarbonTypeShift (

ppm)
DEPT-135 Phase
C-2 CH~67.5Up (Positive)
C-3

~74.2Down (Negative)
C-1

~63.1Down (Negative)
OMe

~58.5Up (Positive)
N-Me

~45.8Up (Positive)
Experimental Protocols

To ensure reproducibility and trustworthiness, follow these self-validating protocols.

Protocol A: Sample Preparation for High-Resolution NMR
  • Mass Requirement: Weigh 10-15 mg of the oil/solid.

  • Solvent Addition: Add 0.6 mL of DMSO-d6 (99.9% D) .

    • Tip: Use an ampoule rather than a stock bottle to minimize water uptake, which interferes with the OMe signal at ~3.3 ppm.

  • Homogenization: Vortex for 30 seconds. If the solution is cloudy, filter through a cotton plug in a glass pipette.

  • Reference: Ensure the solvent contains 0.03% TMS or calibrate to the residual DMSO pentet at 2.50 ppm.

Protocol B: 2D-NMR Validation (HSQC)

To definitively distinguish the


 and 

carbons (which can have similar shifts), run a gradient-selected HSQC.
  • Logic: The

    
     protons (~2.3 ppm) will correlate to the Carbon at ~63 ppm. The 
    
    
    
    protons (~3.35 ppm) will correlate to the Carbon at ~74 ppm. This proves the connectivity and rules out isobaric impurities.
Diagram 2: Structural Connectivity Logic (HMBC/HSQC)

Connectivity C2 C2 (Chiral Center) CH-OH C1 C1 N-CH2 C2->C1 J-Coupling C3 C3 O-CH2 C2->C3 J-Coupling NMe N(CH3)2 C1->NMe HMBC (3-bond) OMe O-CH3 C3->OMe HMBC (3-bond)

Caption: HMBC correlations (dashed red) confirm the placement of the dimethylamine and methoxy groups relative to the chiral core.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Standard text for ABX splitting patterns in amino alcohols).

  • Fulmer, G. R., et al. (2010). "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics, 29(9), 2176–2179.

  • Abraham, R. J., et al. (2006).[3] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509.[3]

  • SDBS Web: Spectral Database for Organic Compounds. (Data for analogous 1-dimethylamino-2-propanol derivatives). National Institute of Advanced Industrial Science and Technology (AIST).

Sources

Comparative

A Researcher's Guide to Refractive Index and Density Standards for Instrument Validation

In the precise world of scientific research and pharmaceutical development, the accuracy of every measurement is paramount. The reliability of data generated by instruments such as digital refractometers and density mete...

Author: BenchChem Technical Support Team. Date: March 2026

In the precise world of scientific research and pharmaceutical development, the accuracy of every measurement is paramount. The reliability of data generated by instruments such as digital refractometers and density meters underpins the integrity of research, the quality of products, and the safety of patients. This guide provides an in-depth comparison of commercially available refractive index and density standards, offering the technical insights and practical protocols necessary for robust instrument validation. We will delve into the causality behind experimental choices, ensuring that every protocol described is a self-validating system.

The Cornerstone of Confidence: Why Instrument Validation is Non-Negotiable

At its core, instrument validation is the documented process of demonstrating that an analytical instrument is suitable for its intended purpose. For refractometers and density meters, this means ensuring they consistently and accurately measure the refractive index and density of a substance. Without regular validation using certified reference materials (CRMs), a laboratory risks generating erroneous data, leading to costly production errors, failed audits, and compromised research outcomes.[1]

A robust validation program, grounded in the use of traceable standards, creates a self-validating system. This system provides continuous assurance of instrument performance and data integrity, a critical component of Good Laboratory Practice (GLP) and regulatory compliance in the pharmaceutical industry.[2][3]

Understanding the Landscape of Reference Standards

The selection of an appropriate reference standard is the first and most critical step in the validation process. The ideal standard should be stable, have a certified value with a low uncertainty, and be traceable to a national metrology institute such as the National Institute of Standards and Technology (NIST) or the Physikalisch-Technische Bundesanstalt (PTB).[4][5]

dot

Caption: Logical relationship of core validation principles.

Certified Reference Materials (CRMs) are produced by accredited organizations following ISO 17034 guidelines and come with a certificate that specifies the certified value, its uncertainty, and traceability.[6] Reference Materials (RMs) are also well-characterized but may lack the formal certification and complete traceability of a CRM.[6] For regulatory compliance and the highest level of confidence, the use of CRMs is strongly recommended.

A Comparative Analysis of Refractive Index Standards

The choice of a refractive index standard largely depends on the application, the required measurement range, and the type of refractometer being used. The most common types of standards are aqueous solutions (like sucrose) and organic-based oils.

Standard TypeCompositionTypical RI RangeAdvantagesDisadvantagesBest Suited For
Aqueous (Sucrose/Brix) Sucrose in water1.3330 - 1.4559Non-toxic, easy to clean, temperature compensation is well-characterized.[7]Shorter shelf life (typically 12 months), susceptible to microbial growth if not handled properly.[8][9]Food and beverage industry, applications where temperature control is not precise.[7]
Calibration Oils Organic compounds (e.g., paraffin oil, silicone oil)1.4600 - 1.5600Long shelf life (up to 5 years unopened), stable, covers a higher RI range.[7]Require organic solvents for cleaning, more sensitive to temperature fluctuations, may have an odor.[7]Pharmaceutical and chemical industries, calibration of temperature-controlled refractometers.[7]
Water High-purity, deionized water~1.3330 at 20°CReadily available, inexpensive, well-defined refractive index.[10]Limited to a single, low RI value, not suitable for verifying the entire measurement range.Zero-point calibration of refractometers.[11]

Table 1: Comparison of Common Refractive Index Standards

A Comparative Analysis of Density Standards

Similar to refractive index standards, the selection of a density standard is dictated by the application and the required density range. Water and various organic solvents are the most frequently used standards.

Standard TypeCompositionTypical Density Range (g/cm³)AdvantagesDisadvantagesBest Suited For
Water High-purity, deionized water~0.9982 at 20°CNon-toxic, readily available, well-established density values at various temperatures.[12]Limited to a single density value, not suitable for verifying a wide range.Single-point calibration and verification of density meters.[13]
Organic Solvents e.g., Dodecane, 2,4-Dichlorotoluene0.75 - 1.50Covers a wide range of densities, allowing for multi-point verification.[12]Can be hazardous, require proper handling and disposal, sensitive to temperature changes.[12]Multi-point calibration and verification across the instrument's operating range, especially in the chemical and petrochemical industries.

Table 2: Comparison of Common Density Standards

Experimental Protocols for Instrument Validation

The following protocols provide a step-by-step guide for the calibration and verification of digital refractometers and density meters. The causality behind each step is explained to foster a deeper understanding of the validation process.

Protocol 1: Calibration and Verification of a Digital Refractometer

This protocol describes a two-point calibration using a water standard and a certified calibration oil. This approach validates both the zero point and another point within the operational range, ensuring linearity.

dot

Caption: Experimental workflow for refractometer calibration.

Methodology:

  • Preparation and Equilibration:

    • Allow the refractometer, water standard, and certified calibration oil to equilibrate to the ambient laboratory temperature for at least one hour. Causality: Refractive index is highly temperature-dependent.[2][4] Ensuring thermal equilibrium minimizes temperature-induced measurement errors.

    • Record the ambient temperature.

  • Prism Cleaning:

    • Clean the refractometer prism with a suitable solvent (e.g., ethanol or isopropanol for oily residues, followed by deionized water) and a soft, lint-free tissue.

    • Ensure the prism is completely dry before applying the standard. Causality: Any residual solvent or sample will alter the refractive index of the standard, leading to an inaccurate calibration.

  • Zero-Point Calibration with Water:

    • Apply a few drops of high-purity, deionized water to the prism, ensuring the entire surface is covered.

    • Initiate the instrument's zero-point calibration function as per the manufacturer's instructions. Causality: This step establishes a baseline for the instrument at a well-defined, low refractive index value.

    • Record the instrument's reading after calibration (should be 1.3330 nD at 20°C or as specified for the measurement temperature).

  • Verification with Certified Calibration Oil:

    • Thoroughly clean and dry the prism as described in step 2.

    • Apply the certified calibration oil to the prism.

    • Allow a few minutes for the sample to thermally stabilize on the prism.

    • Measure the refractive index of the oil.

    • Record the measured value.

  • Data Analysis and Acceptance Criteria:

    • Compare the measured refractive index of the calibration oil to the certified value provided on its certificate of analysis.

    • The measured value should be within the manufacturer's specified tolerance for the instrument (e.g., ±0.0001 nD). Causality: This comparison verifies the instrument's accuracy at a point other than zero, providing confidence in its linearity across a range.

  • Documentation:

    • Record all details of the calibration in the instrument's logbook, including the date, operator, ambient temperature, standards used (including lot numbers and expiry dates), measured values, and whether the instrument passed or failed the verification.

Protocol 2: Verification of a Digital Density Meter

This protocol outlines a two-point verification using a water standard and a certified organic solvent standard. This ensures the instrument's accuracy at two distinct points in its measurement range.

dot

Caption: Experimental workflow for density meter verification.

Methodology:

  • Preparation and Equilibration:

    • Ensure the density meter, water standard, and certified organic solvent standard are equilibrated to the instrument's operating temperature. Causality: Density is highly dependent on temperature.[12] Temperature stability is crucial for accurate measurements.

    • Verify the instrument's temperature control is active and stable.

  • Measurement Cell Cleaning:

    • Clean the instrument's measurement cell according to the manufacturer's instructions. This typically involves rinsing with a series of solvents compatible with the previous sample and the standard to be used, followed by drying with a stream of dry air or nitrogen. Causality: Contamination in the measurement cell will lead to inaccurate density readings.

  • Verification with Water:

    • Inject high-purity, deionized water into the measurement cell, ensuring no air bubbles are present. Causality: Air bubbles will cause significant errors in density measurement.

    • Allow the reading to stabilize.

    • Record the measured density.

    • Compare the measured density to the known density of water at the measurement temperature (e.g., 0.998203 g/cm³ at 20°C). The value should be within the instrument's specified tolerance.

  • Verification with Certified Organic Solvent:

    • Thoroughly clean and dry the measurement cell as described in step 2.

    • Inject the certified organic solvent standard, again ensuring the absence of air bubbles.

    • Allow the reading to stabilize and record the measured density.

  • Data Analysis and Acceptance Criteria:

    • Compare the measured density of the organic solvent to the certified value on its certificate of analysis.

    • The measured value should fall within the specified tolerance of the instrument. Causality: Verifying with a second standard of a different density confirms the instrument's accuracy across its operational range.

  • Documentation:

    • Document all aspects of the verification process in the instrument logbook, including the date, operator, temperature, standards used (with lot numbers and expiry dates), measured values, and the pass/fail status.

Measurement Uncertainty: Acknowledging the Inevitable

No measurement is perfect. An understanding and quantification of measurement uncertainty are essential for a complete validation process. The overall uncertainty of a measurement is a combination of several factors.

Key Contributors to Measurement Uncertainty:

  • Uncertainty of the Certified Reference Material: This value is provided on the certificate of analysis.

  • Instrument Repeatability: The variation in measurements of the same standard under the same conditions.

  • Instrument Resolution: The smallest increment the instrument can display.

  • Temperature Effects: Variations in temperature during the measurement.[14]

  • Operator Influence: Variations in sample handling and instrument operation between different users.

A comprehensive uncertainty budget should be calculated and documented as part of the validation process. This provides a quantitative measure of the confidence in the measurement results.[15][16]

Conclusion: A Commitment to Quality

The validation of refractive index and density meters is not merely a regulatory requirement but a fundamental scientific practice. By understanding the different types of standards, their appropriate applications, and by following rigorous, well-documented protocols, researchers, scientists, and drug development professionals can ensure the accuracy and reliability of their data. This commitment to quality is the bedrock upon which scientific advancement and product safety are built.

References

  • Cargille Master Calibration Liquids. Cargille.com. Available at: [Link].

  • Digital Density Meter Calibration SOP. Scribd. Available at: [Link].

  • What Are the Impacts of Temperature on Automatic Refractometer Performance. Drawell. Available at: [Link].

  • Sop for Operation and Calibration of Refractometer. PharmaJia. Available at: [Link].

  • Density Measurement: Best Operating Practices for the Laboratory. Mettler Toledo. Available at: [Link].

  • Brix / Refractive Index Standards. Scientific Laboratory Supplies. Available at: [Link].

  • Why Refractive Index Certified Reference Materials and Standards Matter. ARO Scientific. Available at: [Link].

  • Refractometer Calibration for Brix, Refractive Index, & R/I. Rudolph Research Analytical. Available at: [Link].

  • Wavefront sensing applied to determine the temperature dependence of the refractive index of liquids. Optica Publishing Group. Available at: [Link].

  • Refractive Index (RI) and Brix Standards - Theory and Application. Reagecon. Available at: [Link].

  • UK Supplier Refractive Index Certified Reference Materials | Paragon Scientific | Greyhound Chromatography. Greyhound Chromatography. Available at: [Link].

  • Refractive Index Certified Reference Materials. Paragon Scientific. Available at: [Link].

  • Comparison Table of Certified Reference Materials (CRMs) and Reference Materials (RMs). Labcompare. Available at: [Link].

  • Densimeter Guide: Principles, Types & Applications of Density Testing. Presto Group. Available at: [Link].

  • Refractometer Calibration Standards. Laboratory Equipment. Available at: [Link].

  • Calibrate Refractometer: Everything You Need to Know. MedSolut AG. Available at: [Link].

  • Best Practices for Calibration and Standardization in Density Balances. Drawell. Available at: [Link].

  • Refractive Index & Brix Standard Liquids. KEM. Available at: [Link].

  • SOP for Refractometer. Pharmaguideline. Available at: [Link].

  • SOP and Calibration of Refractor Meter. Pharmaceutical Guidelines. Available at: [Link].

  • Meeting USP Chapter 831 – Temperate Validation requirements for Refractometers. Rudolph Research Analytical. Available at: [Link].

  • Effect of Pressure and Temperature on the Refractive Indices of Benzene, Carbon Tetrachloride, and Water. PMC. Available at: [Link].

  • Certified reference material for refractometers. Schmidt + Haensch. Available at: [Link].

  • Density Meter Calibration Guide for Accurate Lab Results. AELAB. Available at: [Link].

  • Refractive Index and Density Certified Reference Materials and Standards. ARO Scientific. Available at: [Link].

  • PROGRAMMABLE DIGITAL REFRACTOMETER 300037 INSTRUCTION MANUAL. QAQC Lab. Available at: [Link].

  • Refractive Index Water Standard 30mL. Rudolph Research Analytical. Available at: [Link].

  • Density and Specific Gravity Instruments Selection Guide: Types, Features, Applications. GlobalSpec. Available at: [Link].

  • Evaluating Uncertainty of Measurement. Dr Jody Muelaner. Available at: [Link].

  • Operating, Cleaning and Calibrating Procedure for Refractometer. Pharma Updater. Available at: [Link].

  • Determination of Density with the PAAR Digital Density Meter. Available at: [Link].

  • 7 Steps to Calculate Measurement Uncertainty. ISOBudgets. Available at: [Link].

  • SOP-for-Operation-and-Calibration-of-Refractometer. Available at: [Link].

  • Density Measurement and Density Standards. Reagecon. Available at: [Link].

  • Measure Density: Techniques, Tools & Real Applications. Hindustan Scale Company. Available at: [Link].

  • Quantifying Uncertainty in Analytical Measurement. Eurachem. Available at: [Link].

  • SOP For Calibration of Refractometer. WebofPharma. Available at: [Link].

  • Determining Measurement Uncertainty for Dimensional Measurements. Available at: [Link].

  • MARLAP Manual Volume III: Chapter 19, Measurement Uncertainty. EPA. Available at: [Link].

Sources

Validation

Positional Isomerism in Drug Design: A Comparative Guide to Methoxy Group Reactivity

As a Senior Application Scientist, evaluating the structural nuances of functional groups is critical for optimizing both chemical synthesis and drug pharmacokinetics. The methoxy group (-OCH₃) is a quintessential moiety...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, evaluating the structural nuances of functional groups is critical for optimizing both chemical synthesis and drug pharmacokinetics. The methoxy group (-OCH₃) is a quintessential moiety in organic and medicinal chemistry. However, its behavior is not static; its chemical reactivity and metabolic stability are profoundly dictated by its positional isomerism (ortho, meta, or para) on an aromatic ring.

This guide provides an objective, data-driven comparison of methoxy isomers, exploring the quantum mechanical causality behind their reactivity and providing self-validating experimental protocols for laboratory evaluation.

Mechanistic Foundation: The Dual Nature of the Methoxy Group

The reactivity of a methoxy-substituted aromatic ring is governed by the competition between two electronic phenomena[1]:

  • Resonance Effect (+R): The oxygen atom possesses lone pairs that can delocalize into the aromatic

    
    -system. This effect strictly donates electron density to the ortho and para positions.
    
  • Inductive Effect (-I): Oxygen is highly electronegative, allowing it to withdraw electron density through the

    
    -bond network. This effect diminishes with distance (ortho > meta > para).
    
The Positional Impact on Electrophilic Aromatic Substitution (EAS)

When an electrophile attacks a methoxybenzene (anisole) derivative, the position of the methoxy group dictates the stability of the resulting arenium ion intermediate[2].

  • Para-Methoxy: The +R effect overwhelmingly dominates the weak -I effect. The intermediate is highly stabilized, making the para position the most activated toward EAS.

  • Ortho-Methoxy: The +R effect is strong, but the -I effect is also at its maximum due to proximity. While still highly activated, steric hindrance often reduces the reaction rate compared to the para position.

  • Meta-Methoxy: Resonance delocalization cannot stabilize a positive charge at the meta position. Consequently, the +R effect is absent, and the electron-withdrawing -I effect dominates. This leaves the meta position slightly deactivated compared to unsubstituted benzene[3].

EAS_Mechanism cluster_paths Anisole Methoxybenzene (Anisole) OrthoPara Ortho / Para Attack (+R Resonance Dominates) Anisole->OrthoPara Electrophile (E+) Meta Meta Attack (-I Inductive Dominates) Anisole->Meta Electrophile (E+) Intermediate_OP Arenium Ion Highly Stabilized (Octet Complete) OrthoPara->Intermediate_OP Intermediate_M Arenium Ion Destabilized (Positive Charge Uncompensated) Meta->Intermediate_M Products_OP Major Products (o- and p- isomers) Intermediate_OP->Products_OP Fast Product_M Minor Product (Trace m- isomer) Intermediate_M->Product_M Slow

Electrophilic Aromatic Substitution (EAS) pathway comparing ortho/para vs. meta methoxy reactivity.

Quantitative Comparison: Hammett Constants and Acidity

To objectively quantify these electronic effects, we utilize the Hammett equation, which correlates reaction rates and equilibrium constants to a substituent constant (


)[4]. A negative 

value indicates electron donation, while a positive value indicates electron withdrawal.
Table 1: Electronic and Thermodynamic Properties of Methoxy Isomers
Substituent PositionHammett Constant (

)
Dominant Electronic EffectpKa of Methoxybenzoic AcidRelative Reactivity (EAS)
-H (Unsubstituted) 0.00N/A (Baseline)4.20Baseline
ortho-Methoxy N/A (Steric clash)*+R and -I (Proximity)3.89Highly Activated
meta-Methoxy +0.12-I (Inductive Withdrawal)4.09Deactivated
para-Methoxy -0.27+R (Resonance Donation)4.47Most Activated

*Note: Ortho substituents are excluded from standard Hammett treatments because steric interactions disrupt the coplanarity required for pure electronic resonance[4]. The lower pKa of o-methoxybenzoic acid (3.89) is due to steric twisting that forces the carboxylate out of the aromatic plane, preventing resonance destabilization of the anion.

Impact on Drug Development: CYP450 Metabolic Stability

In medicinal chemistry, the methoxy group is a frequent liability. Cytochrome P450 (CYP450) enzymes—particularly CYP2D6 and CYP3A4—readily target methoxy groups for O-demethylation, converting them into phenols and rapidly clearing the drug from the bloodstream[5].

The structural position of the methoxy group directly impacts its metabolic vulnerability:

  • Para-Isomers: Often protrude directly into the solvent-exposed or catalytic region of the CYP active site, leading to rapid O-demethylation and poor half-lives.

  • Ortho-Isomers: Frequently benefit from steric shielding provided by the adjacent core scaffold. This steric bulk physically hinders the formation of the enzyme-substrate complex, significantly improving intrinsic clearance (

    
    ) rates.
    

CYP450_Workflow cluster_analysis Data Analysis Substrate Methoxy Isomer (Drug Candidate) Incubation CYP450 / HLM Incubation (37°C) Substrate->Incubation + NADPH Quench Quench Reaction (Cold Acetonitrile) Incubation->Quench Timepoints LCMS LC-MS/MS Quantification Quench->LCMS Clearance Intrinsic Clearance (CL_int) LCMS->Clearance Metabolite O-Demethylation Profiling LCMS->Metabolite

Standardized LC-MS/MS workflow for evaluating CYP450-mediated O-demethylation metabolic stability.

Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , incorporating internal controls that immediately flag experimental artifacts.

Protocol A: Thermodynamic Validation of Substituent Effects via Potentiometric Titration

Objective: Quantify the Hammett constants (


) of methoxybenzoic acid isomers to evaluate positional electronic effects.
Causality: pKa directly reflects the thermodynamic stability of the conjugate base. By measuring pKa, we isolate pure electronic effects from kinetic variables (such as transition-state steric hindrance).
  • Preparation: Prepare 0.01 M solutions of benzoic acid (control), o-methoxybenzoic acid, m-methoxybenzoic acid, and p-methoxybenzoic acid in a 50:50 water/ethanol co-solvent system to ensure complete dissolution.

  • Equilibration: Submerge the titration vessel in a thermostated water bath set to exactly 25.0 ± 0.1 °C. (Causality: pKa is highly temperature-dependent; strict thermal control prevents baseline drift).

  • Titration: Titrate the solutions with standardized 0.1 M NaOH using an automated potentiometric titrator under continuous magnetic stirring.

  • Self-Validation Check: Calculate the pKa of the unsubstituted benzoic acid control. If the value deviates from 4.20 ± 0.05, halt the experiment. This flags a calibration error in the pH electrode or an ionic strength mismatch, preventing downstream data corruption.

  • Data Extraction: Record the pH at the half-equivalence point for each isomer, which mathematically equals the pKa (derived from the Henderson-Hasselbalch equation).

  • Calculation: Calculate

    
     using the Hammett equation: 
    
    
    
    .
Protocol B: In Vitro CYP450 Metabolic Stability Assay

Objective: Determine the intrinsic clearance (


) of methoxy isomers to assess their viability as drug candidates.
  • Reaction Setup: Prepare a 1 µM solution of the target methoxy isomer in 0.1 M potassium phosphate buffer (pH 7.4).

  • Enzyme Addition: Add Human Liver Microsomes (HLM) to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37 °C for 5 minutes.

  • Self-Validation Control (Minus-NADPH): Run a parallel control sample where buffer is added instead of NADPH. (Causality: CYP450 enzymes strictly require NADPH as a redox cofactor. If substrate depletion occurs in this control, it immediately indicates chemical instability or non-CYP-mediated degradation, validating the specificity of the primary assay).

  • Initiation: Initiate the primary reaction by adding NADPH to a final concentration of 1 mM.

  • Quenching: At specific time points (0, 5, 15, 30, and 60 minutes), extract a 50 µL aliquot and immediately inject it into 150 µL of ice-cold acetonitrile containing a known internal standard. (Causality: Cold acetonitrile instantly denatures the CYP enzymes and precipitates proteins, freezing the metabolic profile at that exact second).

  • Analysis: Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound and calculate the half-life (

    
    ) and 
    
    
    
    .

References

  • Chemistry LibreTexts. "16.5: An Explanation of Substituent Effects". Available at: [Link]

  • Vaia. "Explain why meta positions in anisole are deactivated". Available at: [Link]

  • AskFilo. "Why are meta positions in anisole slightly deactivated compared to benzene?". Available at: [Link]

  • Wikipedia. "Hammett equation". Available at: [Link]

  • The Royal Society of Chemistry. "CHAPTER 9: Cytochrome P450 Metabolism". Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

1-(Dimethylamino)-3-methoxypropan-2-ol proper disposal procedures

This technical guide details the proper disposal procedures for 1-(Dimethylamino)-3-methoxypropan-2-ol , a tertiary amine ether alcohol. This compound presents dual hazards as both a corrosive base and a flammable/combus...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide details the proper disposal procedures for 1-(Dimethylamino)-3-methoxypropan-2-ol , a tertiary amine ether alcohol. This compound presents dual hazards as both a corrosive base and a flammable/combustible organic solvent .

The following protocols are designed for researchers and safety officers to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and to mitigate the risks of exothermic reactions, fire, and toxic exposure.

Part 1: Executive Summary & Immediate Directives

1-(Dimethylamino)-3-methoxypropan-2-ol must be treated as a Hazardous Waste . It cannot be disposed of via sanitary sewer systems or trash.

Critical Action Directive
Primary Hazard Corrosive (pH > 11) and Flammable/Combustible .
Waste Classification RCRA Hazardous Waste (Likely Codes: D001 Ignitable, D002 Corrosive).
Segregation STRICTLY SEGREGATE from acids, oxidizers, and nitrates.
Container Use HDPE or Glass containers with vented caps (if available) to prevent pressure buildup.
Disposal Method High-Temperature Incineration via a licensed chemical waste contractor.

Part 2: Chemical Profile & Hazard Identification

Understanding the molecular structure is crucial for predicting reactivity and selecting the correct waste stream.

Chemical Identity:

  • Name: 1-(Dimethylamino)-3-methoxypropan-2-ol[1]

  • Functional Groups: Tertiary Amine, Ether, Secondary Alcohol.

  • General Formula:

    
    
    

Hazard Characterization Table:

Hazard ClassDescriptionCausality & Risk
Corrosivity High pH (Basic) The tertiary amine group accepts protons readily. Contact causes severe skin burns and eye damage. Reaction with acids is violently exothermic.
Flammability Flash Point < 60-90°C The ether and alcohol backbone supports combustion. Vapors may travel to ignition sources.
Toxicity Acute Toxicity Like many amino-ethers, it is likely toxic by inhalation and skin absorption. May cause respiratory sensitization.
Reactivity Incompatible Reacts with Nitrosating agents (e.g., nitrites) to form carcinogenic N-nitrosamines. Reacts with Oxidizers to cause fire.

Part 3: Pre-Disposal Assessment & Segregation

Before disposal, you must characterize the waste to prevent dangerous cross-contamination.

Segregation Logic
  • Do NOT mix with Acids: Mixing with acidic waste (e.g., HCl,

    
    ) will trigger an immediate acid-base neutralization, releasing massive heat and potentially toxic vapors.
    
  • Do NOT mix with Oxidizers: Mixing with peroxides or nitric acid can lead to spontaneous combustion.

  • Do NOT mix with Halogenated Solvents: While chemically possible, mixing amines with halogenated waste (like DCM) can complicate incineration and increase disposal costs. Keep separate if possible.

Diagram 1: Waste Segregation Decision Logic

SegregationLogic Start Waste: 1-(Dimethylamino)-3-methoxypropan-2-ol CheckpH Is it mixed with other chemicals? Start->CheckpH Pure Pure / Solvent Grade CheckpH->Pure No Mixed Mixture CheckpH->Mixed Yes StreamA Stream A: Basic Organic Waste (D001, D002) *PREFERRED* Pure->StreamA AcidCheck Contains Acids? Mixed->AcidCheck OxidizerCheck Contains Oxidizers? AcidCheck->OxidizerCheck No StreamC DO NOT MIX Risk of Explosion/Heat AcidCheck->StreamC Yes (STOP) OxidizerCheck->StreamA No (Compatible Solvents) OxidizerCheck->StreamC Yes (STOP) StreamB Stream B: Neutralized Aqueous Waste (Only if <1% conc. & neutralized)

Figure 1: Decision logic for segregating amine-ether waste streams to prevent incompatibility incidents.

Part 4: Step-by-Step Disposal Protocol

Step 1: Collection & Packaging
  • Select Container: Use a chemically resistant container. High-Density Polyethylene (HDPE) is preferred for amines. Glass is acceptable but prone to breakage.

    • Why? Amines can degrade certain plastics over time, but HDPE is generally resistant.

  • Headspace: Leave at least 10-15% headspace in the bottle.

    • Causality: Temperature fluctuations can cause liquid expansion. Lack of headspace leads to container rupture.

  • Labeling: Apply a hazardous waste label immediately upon the first drop of waste entering the container.

    • Required Fields: Chemical Name (No abbreviations), "Hazardous Waste", Hazard Checkboxes (Flammable, Corrosive).

Step 2: Labeling for Compliance (RCRA)

Assign the following EPA Waste Codes based on the chemical's properties:

  • D001: Ignitable Characteristic (if Flash Point < 60°C).

  • D002: Corrosive Characteristic (pH

    
     12.5, or corrosive to steel).
    
  • Note: Even if the pH is slightly lower, treating it as D002 is a safe "over-classification" practice in the absence of specific testing.

Step 3: Storage Prior to Pickup
  • Store in a Flammable Safety Cabinet .

  • Ensure the cabinet is not shared with strong acids or oxidizers.

  • Use secondary containment (polyethylene tray) to capture any potential leaks.

Step 4: Final Disposal (Incineration)
  • Method: The only acceptable disposal method for this organic amine is Fuel Blending or High-Temperature Incineration .

  • Process: The waste is atomized into a kiln at >1000°C. The organic carbon/nitrogen backbone is oxidized to

    
    , 
    
    
    
    , and
    
    
    (scrubbed).
  • Do NOT: Do not attempt to neutralize large quantities yourself. The heat generation is difficult to control without a jacketed reactor.

Diagram 2: The Disposal Workflow (Cradle-to-Grave)

DisposalWorkflow Gen Generation (Lab Bench) Collect Collection (HDPE Bottle) Gen->Collect Segregate Label Labeling (D001, D002) Collect->Label Identify Store Storage (Flammable Cabinet) Label->Store Isolate Pickup EHS Pickup (Manifesting) Store->Pickup 90 Days Max Treat Treatment (Fuel Blending/Incineration) Pickup->Treat Destruction

Figure 2: Operational workflow for the safe removal of 1-(Dimethylamino)-3-methoxypropan-2-ol from the laboratory.

Part 5: Emergency Contingencies

Scenario: Spillage in the Lab

  • Evacuate & Ventilate: The vapors are likely irritating. Clear the area.

  • PPE: Wear nitrile gloves (double gloved), safety goggles, and a lab coat. Use a respirator if ventilation is poor.

  • Absorb:

    • Do NOT use paper towels (Fire risk with amines/oxidizers).

    • Use: Inert absorbent material such as Vermiculite , Dry Sand , or a commercial "Universal" spill pad .

  • Neutralization (Optional for small spills): You may treat the spill residue with a dilute, weak acid (e.g., Citric Acid) only if you are trained to handle the exotherm. Otherwise, absorb as is.

  • Disposal of Debris: Collect all saturated absorbent into a wide-mouth jar, label as "Hazardous Waste (Debris contaminated with Amines)", and manage as solid hazardous waste.

References

  • U.S. Environmental Protection Agency (EPA). "Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273." EPA.gov. [Link]]

  • Occupational Safety and Health Administration (OSHA). "Hazard Communication Standard: Safety Data Sheets." OSHA.gov. [Link]]

  • American Chemistry Council. "Polyurethane Amine Catalysts: Guidelines for Safe Handling and Disposal." AmericanChemistry.com. ]">https://www.americanchemistry.com

Sources

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